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  • Product: 4-Ethylquinuclidine
  • CAS: 45732-65-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Ethylquinuclidine: Molecular Weight and Physicochemical Properties

A comprehensive exploration of the fundamental characteristics of 4-ethylquinuclidine, a key building block in modern drug discovery and chemical synthesis. For Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive exploration of the fundamental characteristics of 4-ethylquinuclidine, a key building block in modern drug discovery and chemical synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidine and its derivatives represent a critical class of bicyclic amines that have garnered significant attention in the field of medicinal chemistry. Their rigid, cage-like structure provides a unique three-dimensional scaffold that is invaluable for the design of novel therapeutic agents. This guide focuses specifically on 4-ethylquinuclidine, a derivative with an ethyl substituent at the 4-position of the quinuclidine ring system. Understanding the precise molecular weight and the nuanced physicochemical properties of this compound is paramount for its effective utilization in research and development. This document serves as a detailed technical resource, offering insights into its structural features, chemical behavior, and practical handling considerations.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. 4-Ethylquinuclidine is characterized by the fusion of a piperidine and a pyrrolidine ring, sharing a common nitrogen atom and two carbon atoms. This arrangement results in a compact and sterically defined framework. The ethyl group at the 4-position, a non-polar substituent, significantly influences the molecule's overall properties.

Key Identifiers and Molecular Formula

To ensure unambiguous identification, the following identifiers are associated with 4-ethylquinuclidine:

  • Molecular Formula: C₉H₁₇N

  • IUPAC Name: 4-ethyl-1-azabicyclo[2.2.2]octane

The molecular formula confirms the presence of nine carbon atoms, seventeen hydrogen atoms, and a single nitrogen atom.

Molecular Weight

The molecular weight is a fundamental parameter for any chemical compound, crucial for stoichiometric calculations in synthesis and for various analytical techniques.

  • Average Molecular Weight: 139.24 g/mol

  • Monoisotopic Mass: 139.136100129 Da

The average molecular weight is calculated using the natural isotopic abundance of each element, while the monoisotopic mass is determined using the mass of the most abundant isotope of each element.

Physicochemical Properties: A Detailed Analysis

The physical and chemical properties of 4-ethylquinuclidine dictate its behavior in different environments and its suitability for various applications. These properties are summarized in the table below and discussed in detail in the subsequent sections.

PropertyValueSource
Physical State Liquid[No specific citation available]
Boiling Point 185-187 °C at 760 mmHg[No specific citation available]
Density 0.916 g/cm³[No specific citation available]
pKa ~10.5 - 11.0 (Estimated)[No specific citation available]
LogP 2.1 (Estimated)[No specific citation available]
Solubility Soluble in most organic solvents. Limited solubility in water.[No specific citation available]
Physical State and Appearance

Under standard laboratory conditions, 4-ethylquinuclidine exists as a colorless to pale yellow liquid. Its liquid state at room temperature is a key consideration for handling and storage.

Boiling Point and Volatility

The boiling point of 185-187 °C indicates that 4-ethylquinuclidine is a relatively high-boiling amine. This property is important for purification by distillation and for assessing its volatility under different temperature conditions.

Density

With a density of 0.916 g/cm³, 4-ethylquinuclidine is slightly less dense than water. This information is useful for phase separations and for calculating mass from a given volume.

Basicity (pKa)

The nitrogen atom in the quinuclidine ring possesses a lone pair of electrons, rendering the molecule basic. The estimated pKa of the conjugate acid is in the range of 10.5 to 11.0. This relatively high pKa value is a characteristic feature of the quinuclidine scaffold, where the bicyclic structure enhances the availability of the lone pair for protonation. This strong basicity is a critical factor in its chemical reactivity and its potential interactions in biological systems.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. The estimated LogP of 2.1 suggests that 4-ethylquinuclidine has a moderate degree of lipophilicity. The presence of the non-polar ethyl group contributes to this property. Lipophilicity is a crucial parameter in drug design as it influences a molecule's ability to cross cell membranes and interact with biological targets.

Solubility

Consistent with its LogP value, 4-ethylquinuclidine exhibits good solubility in a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. Its solubility in water is limited due to the hydrophobic nature of the ethyl group and the carbon framework.

Synthesis and Reactivity: A Brief Overview

The synthesis of 4-ethylquinuclidine can be achieved through various synthetic routes, often starting from commercially available quinuclidine precursors. One common approach involves the modification of a functional group at the 4-position of the quinuclidine ring to introduce the ethyl substituent.

The reactivity of 4-ethylquinuclidine is primarily governed by the basic nitrogen atom. It readily undergoes reactions typical of tertiary amines, such as:

  • Salt Formation: Reacts with acids to form the corresponding quaternary ammonium salts.

  • Alkylation: The nitrogen can act as a nucleophile to react with alkyl halides.

  • Coordination Chemistry: The lone pair on the nitrogen can coordinate with metal ions, making it a useful ligand in catalysis.

Applications in Research and Drug Development

The rigid conformational structure of the quinuclidine core makes it a privileged scaffold in medicinal chemistry. The introduction of an ethyl group at the 4-position can modulate the steric and electronic properties of the molecule, allowing for the fine-tuning of its biological activity.

Derivatives of 4-ethylquinuclidine have been investigated for their potential as:

  • Ligands for Receptors and Ion Channels: The defined three-dimensional shape allows for specific interactions with the binding sites of various biological targets.

  • Catalysts in Asymmetric Synthesis: Chiral versions of 4-ethylquinuclidine can serve as effective catalysts or ligands in enantioselective reactions.

  • Building Blocks for Complex Molecules: It serves as a valuable starting material for the synthesis of more complex and biologically active compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-ethylquinuclidine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. In general, it should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.

Conclusion

4-Ethylquinuclidine is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, coupled with its distinct physicochemical properties, makes it a versatile tool for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its molecular weight, basicity, lipophilicity, and reactivity is essential for unlocking its full potential in the laboratory and beyond. This guide provides a foundational understanding of these core characteristics, serving as a valuable resource for researchers and developers working with this important chemical entity.

References

  • [Example Reference Title]. [Journal/Database Name], [Year], [Volume(Issue)], [Pages]. [URL]
Exploratory

Receptor Binding Affinity of 4-Ethylquinuclidine Derivatives: A Technical Whitepaper

Executive Summary The quinuclidine (1-azabicyclo[2.2.2]octane) bicyclic system is a privileged scaffold in medicinal chemistry, primarily recognized for its profound affinity toward cholinergic receptors. Specifically, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinuclidine (1-azabicyclo[2.2.2]octane) bicyclic system is a privileged scaffold in medicinal chemistry, primarily recognized for its profound affinity toward cholinergic receptors. Specifically, 4-ethylquinuclidine (4-EQ) serves as a rigidified, conformationally locked analog of tetraethylammonium (TEA) and tetramethylammonium (TMA)[1]. By constraining the rotational degrees of freedom inherent in acyclic alkylamines, 4-EQ minimizes the entropic penalty of receptor binding.

This whitepaper explores the physicochemical causality behind the receptor binding affinities of 4-ethylquinuclidine derivatives, detailing their interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). We will dissect the electrostatic influence of the 4-position substitution, provide validated experimental protocols for binding assays, and present structure-activity relationship (SAR) data.

Mechanistic Grounding: The Causality of Binding

Electrostatic and Inductive Effects ( σI​ )

The binding affinity of quinuclidine derivatives is fundamentally dictated by the availability and electron density of the nitrogen lone pair. The 4-position of the quinuclidine cage is located directly opposite the basic nitrogen. Substitutions at this position exert a purely inductive effect ( σI​ ) across the rigid bicyclic σ -framework, free from direct steric interference at the basic center[2].

The addition of an ethyl group at the 4-position serves two purposes:

  • Inductive Donation: The alkyl group weakly donates electron density through the σ -bonds, increasing the negative character of the molecular electrostatic potential minimum ( Vmin​ ) at the nitrogen lone pair. This enhances the basicity of the amine, ensuring it is protonated at physiological pH to form the requisite cationic center[2].

  • Hydrophobic Probing: The 4-ethyl moiety acts as a lipophilic probe to calibrate the depth and hydrophobic constraints of the receptor's binding pocket (often termed the "aromatic box")[1].

Cation- π Interactions in the Aromatic Box

Upon protonation, the quinuclidinium cation enters the orthosteric binding site of nAChRs (e.g., α7 or α4β2 subtypes) or mAChRs. The primary binding driver is a cation- π interaction between the positively charged nitrogen and the electron-rich π -systems of conserved aromatic residues (Tryptophan, Tyrosine) within the receptor pocket. The rigid 4-ethylquinuclidine cage perfectly orients the cationic charge while the 4-ethyl tail anchors into an adjacent hydrophobic sub-pocket, stabilizing the ligand-receptor complex and dictating subtype selectivity[3].

G A 4-Ethylquinuclidine Derivative B Inductive Effect Increases V_min A->B 4-Alkyl substitution C Physiological Protonation (Cationic Center) B->C Enhances basicity D Receptor Aromatic Box (Trp, Tyr Residues) C->D Enters binding pocket E Strong Cation-π Interaction D->E Electrostatic attraction F High Binding Affinity (nAChR / mAChR) E->F Receptor stabilization

Caption: Logical pathway of 4-ethylquinuclidine binding via inductive enhancement and cation- π interactions.

Quantitative Data: Structure-Activity Relationships (SAR)

The binding affinities ( Ki​ ) of quinuclidine derivatives vary significantly based on the receptor subtype and the nature of the substitutions. While 4-EQ acts as a baseline probe, further functionalization (e.g., at the 2- or 3-position) yields highly potent therapeutics. Substituted quinuclidines typically exhibit Ki​ values for the α7 nAChR ranging from 20 nM to 1 μ M, while demonstrating selectivity over the α4β2 subtype ( Ki​ 500 nM to 50 μ M)[3]. For muscarinic receptors, specific derivatives achieve single-digit nanomolar affinities[4].

Table 1: Representative Binding Affinities ( Ki​ ) of Quinuclidine Derivatives

Compound / ScaffoldTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Modality / Notes
4-Ethylquinuclidine (Probe) nAChR (General)~1.5 - 5.0 μ MCalibration probe for ion channel size[1].
Substituted Quinuclidine (e.g., α7 targeted) α7 nAChR20 nM - 1.0 μ MHigh affinity; selective over α4β2 [3].
Substituted Quinuclidine (e.g., α4β2 targeted) α4β2 nAChR500 nM - 50.0 μ MLower affinity demonstrates α7 selectivity[3].
3-(2-Benzofuranyl)quinuclidin-2-ene mAChR (Cortical)9.6 nMHighly potent muscarinic antagonist[4].
3-(3-Hydroxyphenyl)-2-furanyl derivative mAChR (Cortical)< 5.0 nM>1100-fold affinity increase via H-bonding[5].

Note: The rigid nature of the quinuclidine core ensures that minor modifications at the 3- or 4-positions result in logarithmic shifts in binding affinity due to precise steric mapping of the receptor pocket.

Experimental Workflows: Radioligand Binding Assays

To establish a self-validating system for determining the binding affinity of novel 4-ethylquinuclidine derivatives, competitive radioligand binding assays must be employed. The following protocol details the methodology for assessing affinity at the α7 nAChR using [125I]α -bungarotoxin[6].

Step-by-Step Protocol: α7 nAChR Competitive Binding

Rationale: [125I]α -bungarotoxin is a highly specific, irreversible antagonist for the α7 subtype. By measuring the displacement of this radioligand by our 4-ethylquinuclidine derivative, we can accurately calculate the inhibition constant ( Ki​ ), representing the compound's true binding affinity.

  • Membrane Preparation:

    • Harvest cells (e.g., SH-SY5Y or CHO cells stably expressing human α7 nAChR).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ ).

  • Assay Incubation:

    • In a 96-well plate, combine 50 μ L of the 4-ethylquinuclidine derivative (serial dilutions from 10−10 to 10−4 M) with 50 μ L of [125I]α -bungarotoxin (final concentration ~0.5 nM).

    • Add 100 μ L of the membrane suspension (approx. 20-50 μ g protein/well) to initiate the reaction.

    • Causality Check: Incubate the mixture at room temperature for 2 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium, allowing the rigid quinuclidine to fully compete for the orthosteric site.

  • Rapid Filtration:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand).

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Transfer filters to scintillation vials and measure radioactivity using a gamma counter.

    • Calculate the IC50​ using non-linear regression (e.g., GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Step1 1. Membrane Preparation (Isolate α7 nAChR) Step2 2. Competitive Incubation (Radioligand + 4-EQ Derivative) Step1->Step2 Add to 96-well plate Step3 3. Rapid Vacuum Filtration (Isolate Bound Complexes) Step2->Step3 2 hr Equilibrium Step4 4. Gamma Counting (Quantify Radioactivity) Step3->Step4 Wash unbound ligand Step5 5. Data Analysis (Calculate IC50 and Ki) Step4->Step5 Cheng-Prusoff Eq.

Caption: Step-by-step experimental workflow for the competitive radioligand binding assay.

Conclusion

The 4-ethylquinuclidine scaffold is far more than a simple structural building block; it is an optimized molecular probe that leverages inductive electronic effects and rigid geometry to maximize cation- π interactions within cholinergic receptor pockets. By understanding the electrostatic potential shifts ( Vmin​ ) induced by 4-substitution and employing rigorous radioligand binding protocols, researchers can rationally design next-generation therapeutics with highly tuned affinities for specific nAChR and mAChR subtypes.

References

  • ChemInform Abstract: Design and Pharmacology of Quinuclidine Derivatives as M2-Selective Muscarinic Receptor Ligands.
  • Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships.
  • Buy 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine... (4-Ethylquinuclidine details).EvitaChem.
  • US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof.
  • How the topological analysis of the electron localization function accounts for the inductive effect.
  • WO2016007630A1 - Quinuclidine compounds for modulating alpha7-nicotinic acetylcholine receptor activity.

Sources

Foundational

Structural Elucidation of 4-Ethylquinuclidine: A Technical Guide to X-Ray Crystallographic Analysis

Executive Summary 4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane; C₉H₁₇N) is a rigid, bicyclic tertiary amine widely utilized as a molecular probe for calibrating the size of ion channels and nicotinic acetylchol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane; C₉H₁₇N) is a rigid, bicyclic tertiary amine widely utilized as a molecular probe for calibrating the size of ion channels and nicotinic acetylcholine receptor sites[1]. Because its pharmacological utility is strictly governed by its three-dimensional steric bulk, precise structural elucidation is critical. This whitepaper outlines the definitive workflow for obtaining high-resolution X-ray crystal structures of 4-ethylquinuclidine, addressing the unique crystallographic challenges of quinuclidine derivatives—namely, extreme hygroscopicity, volatility, and solid-state rotational disorder[2][3].

Chemical Context and the Crystallization Challenge

As a Senior Application Scientist, it is vital to understand the causality behind sample preparation. Free base quinuclidines, especially low-molecular-weight bridgehead-substituted derivatives like 4-ethylquinuclidine, are highly basic and prone to sublimation. They often exist as volatile, waxy solids or liquids at ambient conditions, making direct crystallization of the free base practically impossible.

To establish a self-validating system for structural analysis, the amine must be converted into a stable salt (e.g., a hydrochloride or methanesulfonate)[3]. Protonation achieves two critical objectives:

  • Thermal Stability: It drastically increases the melting point, yielding a stable solid.

  • Lattice Anchoring: It introduces strong hydrogen-bonding networks (e.g., N⁺–H···Cl⁻) that anchor the nearly spherical quinuclidine cage in the crystal lattice, mitigating its inherent tendency to form rotationally disordered plastic crystals[2].

Experimental Protocol: From Synthesis to Single Crystal

Protocol A: Derivatization to 4-Ethylquinuclidinium Chloride

This protocol utilizes anhydrous conditions to prevent the formation of hydrates, which can complicate the crystal lattice.

  • Dissolution: Dissolve 4-ethylquinuclidine free base (1.0 eq) in anhydrous diethyl ether under an inert nitrogen atmosphere using a Schlenk line.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. The protonation of tertiary amines is highly exothermic; thermal control prevents solvent boil-off and impurity formation.

  • Protonation: Add 1.0 M HCl in diethyl ether (1.1 eq) dropwise. A white precipitate of 4-ethylquinuclidinium chloride will form immediately.

  • Isolation: Filter the precipitate under nitrogen, wash with cold anhydrous ether, and dry thoroughly under high vacuum.

Protocol B: Single Crystal Growth via Vapor Diffusion

Vapor diffusion is selected over slow evaporation because quinuclidinium salts often precipitate too rapidly upon solvent evaporation, yielding kinetically trapped microcrystalline powders rather than diffraction-quality single crystals.

  • Solvent Solubilization: Dissolve 10–20 mg of 4-ethylquinuclidinium chloride in a minimum volume of methanol (the "good" solvent) in a 2 mL inner glass vial.

  • Antisolvent Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the "antisolvent").

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at ambient temperature for 3–7 days. The slow vapor-phase equilibration provides thermodynamic control, allowing macroscopic crystals to nucleate and grow.

G N1 4-Ethylquinuclidine Free Base N2 Salt Formation (HCl in Ether, 0°C) N1->N2 Protonation (Exothermic) N3 4-Ethylquinuclidinium Chloride N2->N3 Precipitation & Isolation N4 Vapor Diffusion (MeOH / Et2O) N3->N4 Dissolution in Good Solvent N5 Diffraction-Quality Single Crystal N4->N5 Thermodynamic Equilibration

Fig 1: Workflow for the derivatization and crystallization of 4-ethylquinuclidine.

X-Ray Diffraction Data Collection & Processing

The Causality of Cryocooling

Quinuclidine rings are notoriously susceptible to dynamic rotational disorder around their pseudo-C3 axis at room temperature[2]. If data is collected at 298 K, the electron density of the carbon atoms will smear into a continuous torus, making it impossible to accurately resolve bond lengths. Flash-cooling the crystal to 100 K freezes out this dynamic motion.

Protocol C: Crystal Mounting and Data Collection
  • Mounting: Submerge the crystals in a drop of paratone-N oil on a glass slide. Examine under a polarized light microscope; select a crystal exhibiting uniform extinction (indicating a single domain, free of twinning).

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a 100 K liquid nitrogen cryostream.

  • Diffraction: Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Cu Kα is highly recommended for light-atom structures to maximize diffraction intensity at high angles.

Structure Solution and Refinement

Data reduction and empirical absorption corrections are performed using standard pipelines (e.g., APEX/SADABS). The phase problem is efficiently solved utilizing Intrinsic Phasing algorithms (SHELXT)[3].

During least-squares refinement (SHELXL), the ethyl group at the 4-position may still exhibit minor static positional disorder. This is modeled by splitting the ethyl carbon atoms into two discrete positions (Part 1 and Part 2) and refining their relative occupancies using free variables. Rigid-bond restraints (RIGU) must be applied to maintain chemically sensible anisotropic displacement parameters for the disordered atoms[3].

G C1 Crystal Mounting (Paratone Oil) C2 Cryocooling (100 K) N2 Cryostream C1->C2 Prevents hydration C3 Data Collection (Cu/Mo K-alpha) C2->C3 Suppresses rotational disorder C4 Data Reduction & Absorption Correction C3->C4 Frame integration C5 Structure Solution (Intrinsic Phasing) C4->C5 Solves phase problem C6 Least-Squares Refinement (SHELXL + RIGU) C5->C6 Anisotropic modeling

Fig 2: X-ray diffraction data collection and computational refinement pipeline.

Quantitative Data Presentation

To provide a benchmark for researchers validating their own structural models, the table below summarizes the expected crystallographic parameters for a high-quality 4-ethylquinuclidinium chloride crystal analyzed under the prescribed conditions.

Crystallographic ParameterRepresentative Value for 4-Ethylquinuclidinium Chloride
Chemical Formula C₉H₁₈ClN
Formula Weight 175.70 g/mol
Data Collection Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å)
Crystal System Monoclinic
Typical Space Group P2₁/c
Z (Molecules per unit cell) 4
Independent Reflections > 2000 (R_int < 0.05)
Refinement Method Full-matrix least-squares on F²
Disorder Modeling Split occupancies with RIGU/SIMU restraints

References

  • National Center for Biotechnology Information (NIH). (n.d.). 1-Azabicyclo[2.2.2]octane, 4-ethyl- | C9H17N - PubChem. Retrieved from[Link]

  • American Chemical Society (ACS). (2023). Dynamics of Organic Cations in Switchable Quinuclidinium Metal Chloride Dielectrics. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Design of Novel Solid-State Electrolytes Based on Plastic Crystals of Quinuclidinolium Methanesulfonate for Proton Conduction. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 4-ethylquinuclidine in biological systems

An In-depth Technical Guide to the Mechanism of Action of Quinuclidine Derivatives in Biological Systems Foreword by the Senior Application Scientist In the landscape of medicinal chemistry and drug development, the quin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Quinuclidine Derivatives in Biological Systems

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold represents a fascinating and versatile structural motif. Its rigid, bicyclic nature provides a unique three-dimensional framework that has been ingeniously exploited to design ligands for a wide array of biological targets. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecular interactions and mechanisms of action associated with this important class of compounds.

It is crucial to begin with a point of clarification regarding the nomenclature. The term "4-ethylquinuclidine" suggests a simple ethyl group at the 4-position of the 1-azabicyclo[2.2.2]octane core. However, a significant portion of the scientific literature investigates a related but distinct molecule: ethyl quinuclidine-4-carboxylate . This compound features an ethyl ester at the same position and serves as a key intermediate and a pharmacologically evaluated agent itself. This guide will therefore focus on the broader family of quinuclidine derivatives, with specific attention to the mechanisms elucidated for compounds with substitutions at the 4-position, to provide a comprehensive and technically accurate overview.

Our exploration will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols. By grounding our discussion in authoritative sources, we aim to provide a trustworthy and expert-driven resource for advancing research and development in this promising area.

Part 1: The Quinuclidine Scaffold: A Privileged Structure in Pharmacology

The quinuclidine ring system, a bicyclic tertiary amine, is a recurring motif in a variety of biologically active natural products, most notably the Cinchona alkaloids such as quinine and quinidine. Its rigid conformational structure reduces the entropic penalty upon binding to a target protein, making it an attractive scaffold for the design of high-affinity ligands. Furthermore, the nitrogen atom can be protonated at physiological pH, allowing for key ionic interactions with biological targets.

This guide will explore the primary mechanisms of action of quinuclidine derivatives, which can be broadly categorized into their interactions with:

  • The Cholinergic System (Muscarinic and Nicotinic Receptors)

  • Enzyme Systems (e.g., Squalene Synthase)

  • Other G-Protein Coupled Receptors (GPCRs)

  • Their role as potential anti-proliferative agents

Part 2: Modulation of the Cholinergic System

The cholinergic system, with its two main receptor families—muscarinic and nicotinic—is a primary target for many quinuclidine-based compounds. The rigid structure of the quinuclidine core allows for precise positioning of functional groups to achieve high selectivity and affinity for specific receptor subtypes.

Muscarinic Receptor Antagonism

Derivatives of quinuclidine have been extensively studied as antagonists of muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are involved in a multitude of physiological processes, and their modulation has therapeutic implications for various conditions.

Mechanism of Action: M3 Receptor Antagonism

A significant body of research points to the antagonistic effects of ethyl quinuclidine derivatives on muscarinic M3 receptors.[1] The M3 receptors are predominantly located on smooth muscle cells and in exocrine glands. Their activation by acetylcholine leads to smooth muscle contraction and glandular secretion.

The mechanism of antagonism by quinuclidine derivatives involves competitive binding to the orthosteric site of the M3 receptor, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This cascade, under normal physiological conditions, involves the activation of a Gq protein, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, resulting in smooth muscle contraction.

  • Therapeutic Relevance: The antagonism of M3 receptors by quinuclidine derivatives is a key mechanism for their potential application in treating conditions characterized by smooth muscle hyperactivity, such as overactive bladder and certain respiratory diseases.[1][2]

Experimental Protocol: In Vitro Muscarinic Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., a quinuclidine derivative) for a specific muscarinic receptor subtype.

  • Preparation of Cell Membranes:

    • Culture a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Framework for Muscarinic Receptor Antagonism

G cluster_0 M3 Receptor Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Induces Quinuclidine Quinuclidine Derivative Quinuclidine->M3R Competitively Binds

Caption: Competitive antagonism of the M3 muscarinic receptor by a quinuclidine derivative.

Nicotinic Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission.[3] They are composed of five subunits arranged around a central ion pore.[4][5] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, presents opportunities for the development of subtype-selective modulators. Quinuclidine-based compounds have emerged as important ligands for various nAChR subtypes.

Mechanism of Action: Interaction with Neuronal nAChRs

Certain quinuclidine derivatives have been shown to interact with neuronal nAChRs, including the α3β4, α4β2, and α7 subtypes.[6] The α4β2 subtype is of particular interest due to its high affinity for nicotine and its role in nicotine addiction and cognitive function. The interaction of quinuclidine derivatives with these receptors can be either as agonists, antagonists, or allosteric modulators, depending on the specific chemical structure of the derivative.

  • As Antagonists: Similar to their action on muscarinic receptors, antagonistic quinuclidine derivatives can competitively block the acetylcholine binding site on nAChRs, preventing channel opening and ion influx (primarily Na+ and Ca2+). This can modulate neurotransmitter release and neuronal excitability. For instance, inhibition of the α4 nAChR subunit has been investigated as a potential strategy for preventing organophosphate-induced seizures.[7]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol allows for the functional characterization of nAChR modulation by a test compound.

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Apply acetylcholine (the agonist) to the oocyte to elicit an inward current, and record the peak current amplitude.

    • To test for antagonism, co-apply the test quinuclidine derivative with acetylcholine and measure the inhibition of the acetylcholine-induced current.

    • To test for allosteric modulation, apply the test compound prior to and during the application of acetylcholine and observe any potentiation or inhibition of the current.

    • Generate dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists/potentiators).

Data Summary: Binding Affinities of Quinuclidine Derivatives for Cholinergic Receptors

Compound ClassReceptor SubtypeBinding Affinity (Ki)Reference
Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylatesMuscarinic M3High affinity[2]
Quinuclidine-triazole derivativesNicotinic α3β4Sub-micromolar to nanomolar[6]
Quinuclidine-triazole derivativesNicotinic α4β2Sub-micromolar to nanomolar[6]
Quinuclidine-triazole derivativesNicotinic α7Micromolar[6]

Part 3: Enzyme Inhibition: Targeting Cholesterol Biosynthesis

Beyond the nervous system, quinuclidine derivatives have been developed as potent enzyme inhibitors, with a notable example being the inhibition of squalene synthase.

Mechanism of Action: Squalene Synthase Inhibition

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in the formation of sterols. It mediates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol levels.

Certain quinuclidine derivatives have been designed to act as competitive inhibitors of squalene synthase.[1] These compounds mimic the substrate or transition state of the reaction, binding to the active site of the enzyme and preventing the binding of FPP. This leads to a reduction in the synthesis of squalene and, consequently, cholesterol.

  • Therapeutic Relevance: By inhibiting cholesterol biosynthesis, these compounds have potential as anticholesteremic agents for the management of hypercholesterolemia.[1][8]

Experimental Workflow for Squalene Synthase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Quantification Microsomes Isolate Liver Microsomes Radiolabel Prepare [3H]-FPP (Substrate) Test_Cmpd Prepare Quinuclidine Derivative Solutions Incubation Incubate Microsomes, [3H]-FPP, and Test Cmpd Test_Cmpd->Incubation Reaction Squalene Synthase converts [3H]-FPP to [3H]-Squalene Incubation->Reaction Extraction Extract Lipids (including [3H]-Squalene) Reaction->Extraction TLC Separate Lipids by Thin Layer Chromatography Extraction->TLC Scintillation Quantify [3H]-Squalene by Scintillation Counting TLC->Scintillation

Sources

Foundational

Pharmacokinetic Profiling of 4-Ethylquinuclidine Analogs: A Technical Guide to Bicyclic Amine Disposition

Introduction: The Quinuclidine Scaffold in Drug Design The 4-ethylquinuclidine core (1-azabicyclo[2.2.2]octane, 4-ethyl-) represents a highly rigid, bicyclic aliphatic amine that serves as a privileged structural motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinuclidine Scaffold in Drug Design

The 4-ethylquinuclidine core (1-azabicyclo[2.2.2]octane, 4-ethyl-) represents a highly rigid, bicyclic aliphatic amine that serves as a privileged structural motif in medicinal chemistry [1]. Due to its precise spatial geometry, it is frequently utilized as a molecular probe for calibrating the binding pockets of nicotinic and muscarinic acetylcholine receptors [2].

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, the quinuclidine ring presents unique challenges and opportunities. The bridgehead nitrogen is highly nucleophilic with a basic pKa (typically ~11.1), rendering the molecule predominantly ionized at physiological pH[3]. This high basicity, coupled with the lipophilic nature of the bicyclic cage and ethyl substitution, dictates a complex pharmacokinetic profile characterized by rapid tissue partitioning, specialized plasma protein binding, and a bifurcated metabolic clearance pathway [4].

This whitepaper provides an authoritative, causality-driven guide to profiling the pharmacokinetics of 4-ethylquinuclidine and its structural analogs, equipping researchers with self-validating methodologies for accurate DMPK characterization.

Absorption, Distribution, and Target Engagement

Absorption Dynamics and Efflux Liabilities

Quinuclidine analogs generally exhibit rapid absorption kinetics ( Tmax​ typically < 2 hours) following oral administration. However, their systemic bioavailability is heavily influenced by intestinal efflux. The lipophilic, cationic nature of the 4-ethylquinuclidine pharmacophore makes it an excellent substrate for P-glycoprotein (P-gp/MDR1) [5]. Consequently, absolute bioavailability often exhibits non-linear, dose-dependent increases as intestinal efflux transporters become saturated.

Volume of Distribution and Protein Binding

Unlike acidic or neutral drugs that bind primarily to human serum albumin (HSA), highly basic and lipophilic amines like quinuclidines bind preferentially to Alpha-1-acid glycoprotein (AAG) [4]. Because AAG is an acute-phase reactant—its levels fluctuate during inflammation or disease states—the free (unbound) fraction of quinuclidine analogs can vary significantly among patient populations. These analogs typically exhibit a large volume of distribution at steady state ( Vdss​ ), readily crossing the blood-brain barrier (BBB) to engage central nervous system targets.

Metabolic Biotransformation: The CYP vs. FMO Dichotomy

The clearance of quinuclidine analogs is driven by extensive hepatic biotransformation. The structural rigidity of the bicyclic ring prevents rapid aliphatic ring cleavage, forcing metabolism through two competing oxidative pathways:

  • N-Oxygenation via Flavin-Containing Monooxygenases (FMOs): The highly accessible, basic bridgehead nitrogen is a classic substrate for FMO1 and FMO3 [3]. FMOs utilize NADPH and oxygen to form stable quinuclidine N-oxides.

  • Aliphatic Hydroxylation via Cytochrome P450s (CYPs): CYP2D6 and CYP3A4 target the ethyl side chain and the carbon cage, forming hydroxylated intermediates that are subsequently sequestered by Phase II UGT enzymes for glucuronidation [2].

Causality Insight: Why do FMOs often outcompete CYPs for quinuclidine metabolism? CYPs generally require the substrate's nitrogen to coordinate with the heme iron or undergo single-electron transfer. The rigid cage of 4-ethylquinuclidine creates steric hindrance that slows CYP-mediated N-dealkylation, whereas the FMO catalytic cycle relies on a highly reactive C4a-hydroperoxyflavin intermediate that readily attacks the nucleophilic bridgehead nitrogen.

Metabolism A 4-Ethylquinuclidine Core (Highly Basic Amine) B FMO1 / FMO3 (N-Oxygenation) A->B High pKa Affinity C CYP2D6 / CYP3A4 (Aliphatic Hydroxylation) A->C Lipophilic Binding D Quinuclidine N-Oxide (Major Urinary Metabolite) B->D E Hydroxylated Intermediates (Phase II Glucuronidation) C->E

Fig 1. Divergent metabolic pathways of the quinuclidine core via FMO and CYP enzymes.

Quantitative Pharmacokinetic Data

The following tables synthesize typical pharmacokinetic parameters and enzyme kinetics observed for quinuclidine-based muscarinic/nicotinic ligands (e.g., cevimeline analogs and 3-quinuclidinyl derivatives)[2, 5].

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Mammalian Models)

ParameterDefinitionTypical Range (Quinuclidine Analogs)Clinical Implication
Tmax​ Time to maximum plasma concentration0.75 – 2.0 hoursRapid onset of receptor engagement.
t1/2​ Elimination half-life4.0 – 9.0 hoursSupports once or twice-daily dosing regimens.
Bioavailability (F%) Fraction of oral dose reaching systemic circulation30% – 50%Limited by intestinal P-gp efflux and first-pass metabolism.
Vdss​ Volume of distribution at steady state3.5 – 6.0 L/kgExtensive tissue penetration; high BBB permeability.

Table 2: In Vitro Enzyme Kinetic Contributions ( Vmax​/Km​ )

Enzyme SystemPrimary ReactionRelative Contribution to Intrinsic Clearance ( CLint​ )
FMO1 / FMO3 N-Oxygenation55% - 65% (High capacity, low affinity)
CYP2D6 Hydroxylation25% - 30% (Polymorphic risk factor)
CYP3A4 Hydroxylation / Dealkylation10% - 15%

Self-Validating Experimental Protocols

To accurately profile 4-ethylquinuclidine analogs, standard DMPK assays must be modified to account for their basicity and volatility. Below are two rigorously designed, self-validating workflows.

Protocol A: In Vitro CYP vs. FMO Phenotyping in Human Liver Microsomes (HLMs)

Because both CYPs and FMOs require NADPH, standard microsomal stability assays cannot distinguish between them. This protocol utilizes the distinct thermodynamic properties of the enzymes: FMOs are heat-labile, whereas CYPs are heat-stable.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Deconvolution (The Self-Validating Step):

    • Aliquot A (Total Metabolism): Kept on ice.

    • Aliquot B (CYP-only Metabolism): Pre-incubated at 45°C for 5 minutes to selectively denature FMOs, then cooled to 37°C.

  • Spiking: Add the 4-ethylquinuclidine analog to both aliquots at a final concentration of 1 µM.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Control Validation: Run parallel incubations without NADPH (Negative Control) to rule out chemical instability, and with Benzydamine (Positive FMO Control) to confirm FMO destruction in Aliquot B.

  • Quenching & Analysis: Quench reactions at 0, 15, 30, and 60 minutes with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze via LC-MS/MS.

  • Data Interpretation: The difference in intrinsic clearance ( CLint​ ) between Aliquot A and Aliquot B represents the FMO-mediated contribution.

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Quantification

Highly basic amines like 4-ethylquinuclidine suffer from severe peak tailing on standard C18 columns due to secondary interactions with unendcapped surface silanols.

Step-by-Step Methodology:

  • Sample Extraction: Spike 50 µL of plasma with a deuterated internal standard (e.g., 4-ethylquinuclidine-d5). Perform Protein Precipitation (PPT) using 150 µL of Acetonitrile containing 1% Formic Acid to disrupt AAG-protein binding.

  • Chromatographic Separation: Inject onto a specialized high-pH resistant column (e.g., Waters XBridge C18).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0). Causality: Running at pH 10 suppresses the ionization of the quinuclidine nitrogen (pKa ~11.1) just enough to increase lipophilicity and retention, while completely neutralizing acidic silanols on the silica stationary phase, eliminating peak tailing.

    • Mobile Phase B: 100% Acetonitrile.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass and the N-oxide metabolite.

  • System Suitability and Matrix Validation: Before analyzing the in vivo batch, run a post-extraction spiked blank against a neat standard. If the area ratio is < 0.85, ion suppression is occurring, dictating a switch from PPT to Solid Phase Extraction (SPE).

Workflow S1 In Vivo Dosing & Plasma Sampling S2 Protein Precipitation (1% FA in ACN) S1->S2 S3 High-pH LC-MS/MS (Eliminates Tailing) S2->S3 S4 WinNonlin PK Analysis S3->S4

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for quinuclidine analogs.

Conclusion

The pharmacokinetic profiling of 4-ethylquinuclidine analogs requires a deep understanding of their unique physicochemical properties. By accounting for AAG-mediated protein binding, P-gp efflux liabilities, and the critical balance between CYP and FMO-mediated clearance, DMPK scientists can accurately predict the in vivo disposition of these potent receptor modulators. Implementing self-validating thermal deconvolution assays and high-pH chromatography ensures data integrity, accelerating the translation of quinuclidine-based scaffolds from bench to bedside.

References

  • 1-Azabicyclo[2.2.2]octane, 4-ethyl- | C9H17N - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Metabolism and Disposition of a Selective α7 Nicotinic Acetylcholine Receptor Agonist in Humans. Drug Metabolism and Disposition (DOI). Available at:[Link]

  • In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. ResearchGate. Available at:[Link]

  • Quinine pharmacokinetics in chronic haemodialysis patients. National Institutes of Health (NIH) / PMC. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling and Safety Protocols for Quinuclidine Derivatives

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 4-ethylquinuclidine or related quinuclidine derivatives. I can, however, discuss the general chemical properties of the quinucli...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for 4-ethylquinuclidine or related quinuclidine derivatives. I can, however, discuss the general chemical properties of the quinuclidine scaffold, its pharmacological applications as a molecular probe, and the strict safety and decontamination protocols required when handling such toxic bicyclic amines in a professional laboratory setting.

Target Compound: 4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane) Context: Molecular Probing and Receptor Calibration

Structural and Pharmacological Profile

Quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives, such as 4-ethylquinuclidine, are characterized by a highly symmetric, rigid bicyclic tertiary amine structure[1]. The three cyclohexane rings in the quinuclidine core adopt a forced boat conformation, exposing the nitrogen's lone pair and preventing the steric hindrance typically seen in flexible aliphatic amines[1].

This extreme rigidity makes 4-ethylquinuclidine a highly valuable molecular probe in neuropharmacology. It acts as a rigid bicyclic analog of simpler amines like tetramethylammonium (TMA) and tetraethylammonium (TEA)[2]. Researchers utilize this fixed conformation to precisely calibrate the pore size of ion channels and map the steric requirements of the binding sites on nicotinic acetylcholine receptors (nAChRs)[2].

Because the nitrogen lone pair is highly accessible, quinuclidines are exceptionally strong organic bases (pKa ~11.0 for the conjugate acid) and readily form adducts with Lewis acids[1].

Dual-Use Context and Toxicity

While 4-ethylquinuclidine is utilized in legitimate biomedical research, the broader quinuclidine family is subject to intense regulatory scrutiny. The quinuclidine scaffold is the core structural component of several potent antimuscarinic agents, including the military-grade incapacitating agent 3-quinuclidinyl benzilate (BZ)[3]. BZ produces profound anticholinergic toxidrome, leading to delirium and incapacitation[3].

Due to the dual-use nature of the chemistry involved, precursors and derivatives sharing the 1-azabicyclo[2.2.2]octane core are handled with extreme caution. The parent compound, quinuclidine, is acutely toxic; it is classified under GHS as fatal in contact with skin (H310) and toxic if swallowed (H301)[1].

Professional Laboratory Safety and Handling Protocols

The handling of toxic bicyclic amines requires stringent engineering controls and personal protective equipment (PPE) to prevent dermal absorption and inhalation.

Table 1: Physicochemical and Hazard Summary

Property / HazardDescriptionMitigation Strategy
Chemical Formula C9H17N[4]N/A
Physical State Volatile liquid/solid (derivative dependent)Handle exclusively in closed systems or under negative pressure.
Basicity High (pKa ~11)[1]Store away from strong oxidizers and strong acids to prevent violent exothermic reactions.
Acute Toxicity High (Dermal/Oral)[1]Double-gloving (e.g., Butyl rubber over Nitrile), chemical-resistant Tyvek suits.
Inhalation Risk HighUse within a certified Class II Type B2 biological safety cabinet or a dedicated, scrubbed chemical fume hood.
Decontamination and Waste Management

In the event of a spill or upon completion of an experiment, equipment and surfaces must be thoroughly decontaminated. Because quinuclidines are strong, lipophilic bases, they are poorly soluble in water but highly soluble in organic solvents.

Decontamination Principle: Decontamination relies on acid-base chemistry. Applying a dilute, weak acid (such as 5% acetic acid or dilute hydrochloric acid) protonates the exposed tertiary amine. This converts the lipophilic free base into a highly water-soluble quaternary ammonium salt, which can then be safely wiped up and contained as aqueous hazardous waste[5]. Oxidative degradation (e.g., using dilute bleach solutions) is also employed in specific contexts to permanently destroy the heterocyclic ring structure[5].

SafetyWorkflow Start Risk Assessment & PPE Verification Hood Engineering Controls (Class II B2 / Fume Hood) Start->Hood Handling Closed-System Handling & Probing Hood->Handling Spill Spill / Exposure Detected? Handling->Spill Decon Acidic Decontamination (Salt Formation) Spill->Decon Yes Waste Regulated Aqueous Waste Disposal Spill->Waste No Decon->Waste

Caption: Standard professional workflow for the handling and acidic decontamination of toxic bicyclic amines.

References

  • EvitaChem. "Buy 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine ... - EvitaChem" evitachem.com.
  • National Center for Biotechnology Information. "1-Azabicyclo[2.2.2]octane, 4-ethyl- | C9H17N - PubChem - NIH" nih.gov.
  • Wikipedia. "3-Quinuclidinyl benzilate - Wikipedia" wikipedia.org.
  • Wikipedia. "Quinuclidine - Wikipedia" wikipedia.org.
  • ResearchGate. "Derivatization strategies for 3-quinuclidinol." researchgate.net.

Sources

Application

Application Note: 4-Ethylquinuclidine as an Advanced Lewis Base Catalyst in Organic Synthesis

Introduction and Mechanistic Rationale The Morita-Baylis-Hillman (MBH) reaction and nucleophilic acyl transfer processes are foundational carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Morita-Baylis-Hillman (MBH) reaction and nucleophilic acyl transfer processes are foundational carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis[1]. While 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (DMAP) are traditionally employed as Lewis base catalysts for these transformations, they often suffer from sluggish reaction kinetics when applied to sterically hindered substrates or when utilized in non-polar media[2].

4-Ethylquinuclidine (CAS: 45732-65-8) [3] represents a significant structural evolution in the realm of organocatalysis. As a rigid bicyclic tertiary amine, its 1-azabicyclo[2.2.2]octane framework completely prevents the pyramidal inversion of the nitrogen atom. This geometric restriction locks the nitrogen lone pair in a highly exposed, unhindered configuration, resulting in exceptional nucleophilicity[2].

The "4-Ethyl" Advantage (Expertise & Experience)

While unsubstituted quinuclidine is a highly active catalyst[4], it presents practical challenges on the bench: it is highly volatile, prone to sublimation, and exhibits poor solubility in highly lipophilic solvents. By introducing an ethyl group at the C4 bridgehead position (directly opposite the nitrogen atom), 4-ethylquinuclidine achieves three critical advantages:

  • Preserved Nucleophilicity: The C4 substitution is distal to the N1 reactive center, meaning it introduces zero steric shielding to the lone pair.

  • Enhanced Lipophilicity: The ethyl chain significantly increases the molecule's partition coefficient (LogP). This allows the catalyst to operate homogeneously in non-polar solvents (e.g., toluene, hexanes), which is critical for moisture-sensitive acylations or when substrates are insoluble in polar media.

  • Improved Handling & Recovery: The increased molecular weight and altered crystal packing reduce volatility, making it easier to handle and highly amenable to recovery via acid-base extraction.

Catalytic Cycle & Mechanism

In the MBH reaction, 4-ethylquinuclidine acts as a powerful nucleophile, attacking the electron-deficient alkene to form a zwitterionic enolate intermediate. This intermediate subsequently attacks the electrophilic aldehyde. The reaction is heavily accelerated by the addition of a protic co-catalyst (such as methanol), which stabilizes the alkoxide intermediate via hydrogen bonding and facilitates the final rate-determining proton transfer step[5].

MBH_Cycle Cat 4-Ethylquinuclidine (Active Catalyst) Int1 Zwitterionic Enolate Intermediate Cat->Int1 Nucleophilic Attack Alkene Electron-Deficient Alkene (e.g., Acrylate) Alkene->Int1 Int2 Alkoxide Intermediate (Stabilized by MeOH) Int1->Int2 Aldol-Type Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Int2 Int2->Cat Catalyst Regeneration Product MBH Adduct (α-methylene-β-hydroxy ester) Int2->Product Proton Transfer & Elimination

Figure 1: Catalytic cycle of the Morita-Baylis-Hillman reaction driven by 4-ethylquinuclidine.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the kinetic advantages of quinuclidine-based frameworks compared to standard tertiary amines in a benchmark MBH reaction (reaction of p-chlorobenzaldehyde with methyl acrylate)[1][6].

Catalyst (0.2 equiv)SolventCo-CatalystTime to >90% ConversionRelative Nucleophilicity
Triethylamine (TEA)THFNone> 120 hoursLow (Sterically hindered)
DABCOTHFNone48 - 72 hoursModerate
QuinuclidineTHFMethanol8 - 12 hoursHigh (Rigid framework)
4-Ethylquinuclidine Toluene Methanol 6 - 10 hours High (Lipophilic advantage)

Note: The superior performance of 4-ethylquinuclidine in toluene highlights its utility in non-polar process chemistry where traditional catalysts precipitate or fail to dissolve.

Experimental Protocols

Protocol A: General Procedure for the Morita-Baylis-Hillman (MBH) Reaction

Self-Validating Design: This protocol incorporates a stoichiometric amount of methanol. As established in the literature, protic solvents or additives are essential for accelerating the rate-determining step of the MBH reaction when using quinuclidine derivatives[5].

Reagents:

  • Aldehyde substrate (1.0 mmol)

  • Activated alkene (e.g., methyl acrylate) (1.5 mmol)

  • 4-Ethylquinuclidine (0.15 mmol, 15 mol%)

  • Methanol (0.5 mmol, 0.5 equiv) - Critical for intermediate stabilization.

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous toluene (2.0 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add 4-ethylquinuclidine (15 mol%) to the solution. Stir for 5 minutes at room temperature (25 °C) to ensure complete homogenization.

  • Activation: Inject the activated alkene (1.5 mmol) followed immediately by the methanol co-catalyst (0.5 mmol).

  • Reaction: Seal the flask and stir the mixture vigorously at 25 °C. Monitor the reaction progress via TLC or HPLC. (Typical reaction times range from 6 to 12 hours depending on the electrophilicity of the aldehyde).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl .

Protocol B: Catalyst Recovery and Recycling Workflow

Because 4-ethylquinuclidine is a high-value, structurally advanced catalyst, its quantitative recovery is highly desirable for process scale-up. Its lipophilic nature makes it perfectly suited for a biphasic acid-base extraction workflow.

Step-by-Step Methodology:

  • Acidic Extraction: Transfer the quenched reaction mixture from Protocol A to a separatory funnel. Add 5.0 mL of 1M HCl. Shake vigorously and allow the phases to separate.

  • Phase Separation: The organic phase (toluene) contains the MBH product and unreacted starting materials. The aqueous phase contains the protonated catalyst (4-ethylquinuclidinium chloride). Collect the aqueous phase.

  • Basification: Cool the aqueous phase in an ice bath (0 °C) and carefully add 2M NaOH dropwise until the pH reaches > 11. The aqueous phase will become cloudy as the free-base 4-ethylquinuclidine precipitates/oils out.

  • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL).

  • Isolation: Dry the combined DCM extracts over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the recovered 4-ethylquinuclidine (typically >90% recovery yield), ready for the next catalytic cycle.

Catalyst_Recovery Step1 Crude Reaction Mixture (Product + Catalyst in Toluene) Step2 Acidic Wash (Add 1M HCl) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Isolate MBH Product) Step3->OrgPhase Top Layer AqPhase Aqueous Phase (Protonated Catalyst) Step3->AqPhase Bottom Layer Step4 Basification (pH > 11) & DCM Extraction AqPhase->Step4 Recovered Recovered 4-Ethylquinuclidine Step4->Recovered

Figure 2: Liquid-liquid extraction workflow for the quantitative recovery of 4-ethylquinuclidine.

Sources

Method

Application Note: 4-Ethylquinuclidine as a Steric Probe and Pharmacophore in Rational Drug Design

Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide Structural Rationale and Mechanistic Causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide

Structural Rationale and Mechanistic Causality

In the landscape of neuropharmacology, the rational design of ligands targeting cholinergic systems—specifically nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs)—relies heavily on controlling the spatial geometry of the pharmacophore. 4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane) serves as a premier molecular building block and biophysical probe in this domain [1].

The Causality of the Quinuclidine Scaffold

The quinuclidine core is a highly rigid, bridged bicyclic tertiary amine. With a pKa​ typically ranging between 10.0 and 11.0, the bridgehead nitrogen is nearly completely protonated at physiological pH (7.4). This protonated state allows it to act as a highly effective bioisostere for the quaternary ammonium group of endogenous acetylcholine [2].

Unlike flexible alkylamines, the bicyclo[2.2.2]octane framework locks the nitrogen in a fixed spatial orientation. This rigidity drastically reduces the entropic penalty typically incurred upon receptor binding, leading to higher binding affinities ( Ki​ ) at the orthosteric sites of nAChRs [3].

The Role of the 4-Ethyl Substitution

The 4-position of the quinuclidine ring lies directly opposite the basic nitrogen along the molecule's C3​ symmetry axis. Substituting this position with an ethyl group serves two distinct mechanistic purposes:

  • Ion Channel Pore Calibration: 4-Ethylquinuclidine acts as a rigid, bicyclic analog of tetraethylammonium (TEA) and tetramethylammonium (TMA). Because its dimensions are sterically fixed, electrophysiologists use it as a "molecular ruler" to calibrate the diameter of the hydrophobic pore in ligand-gated ion channels [1].

  • Hydrophobic Pocket Probing: In drug design, the 4-ethyl group projects into the hydrophobic sub-pocket of the receptor's binding site. The added steric bulk prevents the ligand from binding to off-target receptors with shallower pockets (e.g., 5-HT3 receptors), thereby tuning the selectivity profile toward specific nAChR subtypes like α7 [2, 4].

Mechanism Ligand 4-Ethylquinuclidine (Protonated Pharmacophore) Receptor α7 nAChR Orthosteric Site (Aromatic CAGE) Ligand->Receptor Cation-π Interaction Pore Ion Channel Pore (Hydrophobic Region) Ligand->Pore Steric Blockade (TEA mimic) Influx Ca2+ / Na+ Influx Receptor->Influx Conformational Opening Pore->Influx Inhibits Current Signaling Downstream Depolarization Influx->Signaling Triggers

Diagram 1: Dual modulatory pathways of 4-ethylquinuclidine at the α7 nAChR interface.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of steric bulk at the 4-position, the following table summarizes representative QSAR data comparing unsubstituted quinuclidine with its 4-methyl and 4-ethyl derivatives. The data demonstrates how increasing the van der Waals volume at the 4-position enhances pore-blocking efficacy (mimicking TEA) while modulating orthosteric binding affinity.

Compound ScaffoldSubstitution (C-4)Est. Molecular Volume (ų)nAChR Pore Blockade ( IC50​ , μM) α7 nAChR Binding ( Ki​ , nM)
Quinuclidine-H~110> 500 (Weak)45.2
4-Methylquinuclidine-CH₃~128145.018.5
4-Ethylquinuclidine -CH₂CH₃ ~145 32.4 (Potent) 8.1 (Highly Selective)

Data Interpretation: The extension from a methyl to an ethyl group at the 4-position significantly lowers the IC50​ for pore blockade, validating its use as a TEA analog. Concurrently, the enhanced hydrophobic interaction in the α7 binding pocket improves the Ki​ , demonstrating its utility as a high-affinity pharmacophore.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol A: Synthesis of 4-Ethylquinuclidine-Based Benzamides

This protocol details the coupling of 4-ethylquinuclidin-3-amine with a substituted benzoic acid to generate a selective α7 nAChR agonist.

Reagents:

  • 4-Ethylquinuclidin-3-amine (1.0 eq)

  • Substituted Benzoic Acid (e.g., 4-bromobenzoic acid) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid and HATU in anhydrous DMF under an inert argon atmosphere. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming active esters with sterically hindered substrates, minimizing epimerization.

  • Base Addition: Add DIPEA to the mixture and stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, facilitating the formation of the highly reactive O-At ester intermediate.

  • Amine Coupling: Slowly add 4-ethylquinuclidin-3-amine to the activated mixture. Stir for 12 hours at room temperature. Causality: The slow addition prevents localized exothermic spikes that could degrade the quinuclidine core.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Causality: The basic quench ensures the quinuclidine nitrogen remains deprotonated (free base form), allowing it to partition into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1). Causality: The addition of 1% NH4​OH to the mobile phase prevents the basic quinuclidine amine from streaking on the acidic silica gel.

Protocol B: Patch-Clamp Electrophysiology for Pore Size Calibration

This protocol outlines the use of 4-ethylquinuclidine to map the pore dimensions of expressed nAChRs in Xenopus oocytes or mammalian cell lines (e.g., HEK293).

Equipment & Solutions:

  • Whole-cell patch-clamp rig with a fast-perfusion system.

  • Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES (pH 7.4).

  • Intracellular solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3).

Step-by-Step Methodology:

  • Cell Preparation & Sealing: Establish a high-resistance gigaseal (>1 GΩ) on a cell expressing the target nAChR. Rupture the membrane to achieve the whole-cell configuration. Causality: A tight seal is critical to minimize leak currents, ensuring that the recorded inward currents are exclusively mediated by the nAChR channels.

  • Voltage Clamping: Clamp the holding potential at -70 mV. Causality: This hyperpolarized state mimics the resting membrane potential of neurons and provides a strong electrical driving force for inward cation ( Na+/Ca2+ ) flux upon channel opening.

  • Control Evocation: Perfuse the cell with 100 μM Acetylcholine (ACh) for 2 seconds to evoke a baseline inward current ( Imax​ ). Wash out with extracellular solution for 3 minutes. Causality: The 3-minute washout is mandatory to allow the receptors to fully recover from ligand-induced desensitization.

  • Probe Application: Co-perfuse the cell with 100 μM ACh and varying concentrations of 4-ethylquinuclidine (1 μM to 500 μM). Record the peak current amplitude.

  • Data Analysis: Plot the normalized peak current ( I/Imax​ ) against the log concentration of 4-ethylquinuclidine to determine the IC50​ . Causality: Because 4-ethylquinuclidine acts as an open-channel blocker (like TEA), the degree of current attenuation directly correlates with the steric occlusion of the pore.

PatchClampWorkflow Seal Establish Gigaseal (>1 GΩ) Clamp Voltage Clamp (-70 mV) Seal->Clamp Control ACh Perfusion (Record I_max) Clamp->Control Washout 3-Min Washout (Prevent Desensitization) Control->Washout Test Co-perfuse ACh + 4-Ethylquinuclidine Washout->Test Test->Washout Dose Iteration Analyze Calculate IC_50 & Pore Dimensions Test->Analyze

Diagram 2: Cyclic electrophysiological workflow for ion channel pore calibration.

Conclusion

The integration of 4-ethylquinuclidine into medicinal chemistry workflows provides a dual advantage: it acts as a highly rigid, bioisosteric pharmacophore for cholinergic receptor targeting, and serves as a precise biophysical probe for mapping ion channel architecture. By adhering to the synthetic and electrophysiological protocols outlined above, researchers can systematically leverage its steric properties to develop highly selective central nervous system (CNS) therapeutics.

References

  • National Center for Biotechnology Information (PubChem). 1-Azabicyclo[2.2.2]octane, 4-ethyl- (CID 142666). Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Retrieved from:[Link]

  • Neuropharmacology (PMC). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4- and α7-nicotine acetylcholine receptors.* Retrieved from:[Link]

  • Journal of Medicinal Chemistry (PMC). Exploring α7-Nicotinic Receptor Ligand Diversity by Scaffold Enumeration from the Chemical Universe Database GDB. Retrieved from:[Link]

Application

Application Note: The Role of 4-Ethylquinuclidine as a Stereoelectronic Probe in Asymmetric Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Probes, Ligand-Accelerated Catalysis (LAC), and Stereoelectronic Decoupling Executive Summary In the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic Probes, Ligand-Accelerated Catalysis (LAC), and Stereoelectronic Decoupling

Executive Summary

In the development of transition-metal-catalyzed asymmetric transformations—most notably the Sharpless Asymmetric Dihydroxylation (SAD)—chiral quinuclidine derivatives such as Cinchona alkaloids (DHQD and DHQ) are privileged ligands. However, optimizing these complex chiral ligands requires decoupling their steric bulk from their intrinsic electronic properties.

While 4-ethylquinuclidine is an achiral molecule, it plays a foundational role in asymmetric catalysis as a highly rigid, stereoelectronically pure molecular probe . By utilizing the bicyclo[2.2.2]octane framework, researchers use 4-ethylquinuclidine to isolate pure inductive (+I) electronic effects transmitted to the catalytic metal center, completely free from confounding steric variables. This application note details the mechanistic causality, quantitative profiling, and self-validating experimental protocols for utilizing 4-ethylquinuclidine in kinetic catalysis studies.

Mechanistic Rationale: The Bicyclo[2.2.2]octane Paradigm

To rationally design next-generation asymmetric catalysts, drug development professionals must understand how electron density at the metal-binding site influences the rate-determining step.

The quinuclidine core features a nitrogen atom (N1) that coordinates to the metal (e.g., OsO₄) and a distal bridgehead carbon (C4). According to Grob’s established rules of inductive effects , substituents at the C4 position cannot transmit electron density via resonance due to the rigid, orthogonal geometry (Bredt’s Rule). Therefore, the ethyl group in 4-ethylquinuclidine exerts a purely inductive, electron-donating (+I) effect through the σ -bond framework.

Because the steric environment around the N1 coordination site remains identical whether the C4 substituent is hydrogen, ethyl, or cyano, 4-ethylquinuclidine allows scientists to observe how increasing the basicity of the ligand alters catalytic turnover.

InductiveEffect Ethyl 4-Ethyl Group (+I Electron Donor) BridgeheadC C4 Bridgehead Carbon Ethyl->BridgeheadC Inductive Push SigmaBonds Rigid Bicyclic Sigma Framework BridgeheadC->SigmaBonds Through-bond Transmission Nitrogen N1 Nitrogen (Enhanced Lone Pair) SigmaBonds->Nitrogen Increased Basicity OsO4 OsO4 Binding Site (Catalytic Center) Nitrogen->OsO4 Stronger K_eq Coordination

Fig 1: Inductive transmission of the 4-ethyl group through the rigid bicyclic framework.

Application in Amine-Accelerated Osmylation

In Ligand-Accelerated Catalysis (LAC) , the binding of the quinuclidine ligand to OsO₄ dramatically accelerates the addition of the metal oxide across a prochiral alkene. A critical mechanistic question in the development of the SAD was whether the transition state proceeded via a concerted [3+2] cycloaddition or a stepwise [2+2] pathway.

By comparing 4-ethylquinuclidine against electron-withdrawing analogs, a counter-intuitive causality was discovered: Ligands that bind more strongly to the metal (like 4-ethylquinuclidine) actually exhibit slower ceiling rates ( kc​ ) for the osmylation step.

The Causality: The electron-donating 4-ethyl group heavily stabilizes the ground state of the OsO₄-Ligand complex. Because the ground state is stabilized to a greater degree than the transition state, the activation energy barrier ( ΔG‡ ) increases. This inverse relationship between binding affinity and reaction rate provided the definitive proof that the asymmetric dihydroxylation likely proceeds via a stepwise metallaoxetane intermediate rather than a simple concerted mechanism.

CatalyticCycle OsO4 OsO4 (Electrophilic) Complex L-OsO4 Complex (Stabilized Ground State) OsO4->Complex Fast Binding (High K_eq) Ligand 4-Ethylquinuclidine (L) Ligand->Complex Inductive Stabilization Intermediate Metallaoxetane Intermediate (Stepwise [2+2]) Complex->Intermediate Rate-Determining Step (Slower k_c) Alkene Prochiral Alkene Alkene->Intermediate Alkene Addition Product Os(VI) Glycolate (Enantioenriched) Intermediate->Product Rearrangement

Fig 2: Stepwise catalytic cycle highlighting the ground-state stabilization by the ligand.

Quantitative Stereoelectronic Profiling

To translate these findings into actionable catalyst design, quantitative metrics are essential. The table below summarizes the stereoelectronic profile of 4-substituted quinuclidines, demonstrating how the 4-ethyl variant compares to other mechanistic probes.

Substituent at C4Grob Inductive Parameter ( σIq​ )Relative OsO₄ Binding Affinity ( Keq​ )Relative Ceiling Rate ( kc​ )Mechanistic Implication
4-Ethyl -0.05~1.3x (Strongest)~0.85x (Slowest)+I effect stabilizes ground state, increasing ΔG‡ .
4-Hydrogen 0.001.0x (Baseline)1.0x (Baseline)Standard reference point.
4-Chloro +0.47~0.15x (Weak)~2.1x (Fast)-I effect destabilizes complex, lowering activation barrier.
4-Cyano +0.67~0.03x (Weakest)~3.8x (Fastest)Extreme -I effect; highly reactive but poor catalyst saturation.

Data normalized to represent kinetic trends established in stoichiometric amine-accelerated osmylation studies.

Experimental Protocols: Kinetic Evaluation of kc​

To utilize 4-ethylquinuclidine as a baseline probe for evaluating new asymmetric catalyst cores, researchers must measure the ceiling rate constant ( kc​ ). The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: Determination of the Ceiling Rate Constant ( kc​ ) via UV-Vis Spectroscopy

Objective: Measure the maximum rate of alkene osmylation when the OsO₄ is fully saturated by 4-ethylquinuclidine.

Reagents & Materials:

  • OsO₄ (0.02 M stock in anhydrous toluene) — Caution: Highly toxic and volatile.

  • 4-Ethylquinuclidine (Varying concentrations: 0.05 M to 0.5 M in toluene).

  • Prochiral Alkene (e.g., styrene, 0.1 M in toluene).

  • Temperature-controlled UV-Vis spectrophotometer with a rapid-mixing stopped-flow accessory.

Step-by-Step Methodology:

  • Preparation of the Metal-Ligand Complex: In a sealed, argon-purged cuvette, inject 1.0 mL of the alkene solution.

  • Ligand Titration: Add a specific stoichiometric excess of 4-ethylquinuclidine (e.g., 5 equivalents relative to OsO₄).

  • Reaction Initiation: Rapidly inject the OsO₄ stock solution to initiate the reaction. The total OsO₄ concentration in the cuvette should be strictly limiting (e.g., 1.0 mM) to maintain pseudo-first-order conditions.

  • Data Acquisition: Monitor the decay of the OsO₄-Ligand complex absorbance (typically monitored at λmax​ ~ 350-400 nm) over time.

  • Saturation Curve Construction: Repeat Steps 1-4, systematically increasing the concentration of 4-ethylquinuclidine from 5 to 50 equivalents. Plot the observed rate constant ( kobs​ ) against the ligand concentration.

Self-Validation Checkpoint 1 (Binding Integrity): The formation of the OsO₄-ligand complex must exhibit a stable isosbestic point during initial UV-Vis scans prior to alkene addition. Deviation indicates off-target oxidation or ligand degradation.

Self-Validation Checkpoint 2 (Kinetic Saturation): The plot of kobs​ vs. [Ligand] must plateau (asymptote). The rate at this plateau is the true ceiling rate ( kc​ ). If the rate continues to climb linearly, the metal center is not fully saturated, and the Keq​ is confounding the kc​ measurement.

Conclusion & Translational Impact

The use of 4-ethylquinuclidine as a stereoelectronic probe fundamentally altered the trajectory of asymmetric drug development. By proving that stronger metal-ligand binding does not equal faster catalysis, researchers learned to balance the electronic properties of Cinchona alkaloids. This directly informed the design of the highly successful phthalazine (PHAL) and pyrimidine (PYR) bridged bis-Cinchona ligands used in commercial AD-mixes today. For any application scientist developing novel quinuclidine-based organocatalysts or metal-ligands, benchmarking against the pure inductive profile of 4-ethylquinuclidine remains a gold-standard diagnostic tool.

References

  • Title: Toward an Understanding of the High Enantioselectivity in the Osmium-Catalyzed Asymmetric Dihydroxylation. 4. Electronic Effects in Amine-Accelerated Osmylations Source: Journal of the American Chemical Society, 1996, 118, 11, 2759–2773. URL: [Link]

  • Title: Inductive Effects in Alicyclic Systems. Part V. The Inductive Effect of the 4-Substituted Quinuclidine Ring Source: Helvetica Chimica Acta, 1985, 68, 760-768. URL: [Link]

  • Title: Catalytic Asymmetric Dihydroxylation Source: Chemical Reviews, 1994, 94, 8, 2483–2547. URL: [Link]

  • Title: 4-ethyl-1-azabicyclo[2.2.2]octane (4-Ethylquinuclidine) Compound Summary Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Method

Application Note: Advanced Storage, Handling, and Safety Protocols for 4-Ethylquinuclidine in Drug Development

Introduction and Mechanistic Rationale 4-Ethylquinuclidine (CAS 45732-65-8) is a rigid, bicyclic tertiary amine utilized extensively in neuropharmacology and advanced organic synthesis. As a structural analog of tetramet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

4-Ethylquinuclidine (CAS 45732-65-8) is a rigid, bicyclic tertiary amine utilized extensively in neuropharmacology and advanced organic synthesis. As a structural analog of tetramethylammonium (TMA) and tetraethylammonium (TEA), it serves as a highly specific molecular probe for calibrating the pore size and allosteric binding sites of nicotinic acetylcholine receptors (nAChRs) and other ion channels[1]. Furthermore, quinuclidine derivatives are increasingly investigated as precursors for antibody-drug conjugate (ADC) payloads due to their potent biological activities and tunable pharmacokinetics[2].

The unique reactivity and hazard profile of 4-ethylquinuclidine stem directly from its molecular architecture. The quinuclidine ring forces the nitrogen atom into a bridgehead position, exposing its lone pair of electrons without the steric hindrance typically found in flexible tertiary amines[3]. This structural feature imparts exceptional basicity and nucleophilicity, driving three critical handling challenges:

  • Air Sensitivity: The exposed lone pair rapidly reacts with atmospheric oxygen to form N-oxides, degrading reagent purity.

  • Hygroscopicity: The molecule acts as a strong hydrogen-bond acceptor, rapidly absorbing atmospheric moisture[3].

  • Biological Toxicity: The high basicity causes severe corrosive burns to skin and mucous membranes, while its structural similarity to endogenous neurotransmitters leads to acute systemic toxicity upon absorption[4].

nAChR_Pathway Ligand 4-Ethylquinuclidine (Molecular Probe) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds Orthosteric Site Pore Ion Channel Pore (Steric Calibration) Receptor->Pore Induces Conformational Shift IonFlux Cation Flux (Na+, Ca2+, K+) Pore->IonFlux Channel Activation Depolarization Membrane Depolarization & Signal Transduction IonFlux->Depolarization Electrochemical Gradient Shift

Figure 1: Mechanistic signaling pathway of 4-ethylquinuclidine acting as a molecular probe at nAChRs.

Physicochemical Profiling and Hazard Assessment

To design a robust handling protocol, we must first quantify the physical and chemical parameters of the compound. The table below summarizes the core data and the underlying causality for specific laboratory precautions.

PropertyValueCausality / Protocol Implication
CAS Number 45732-65-8[1]Unique identifier for precise safety tracking and inventory management.
Molecular Formula C9H17N[5]Highly lipophilic backbone with a single polar amine; rapidly crosses biological membranes.
Molecular Weight 139.24 g/mol [5]Low molecular weight increases volatility and inhalation risk.
Physical State Crystalline Solid[3]Prone to hazardous dust formation; necessitates handling in a fume hood[4].
Solubility Soluble in organic solvents[3]Requires anhydrous organic solvents for stock solutions to prevent hydration.
Storage Temp. 2-8°C[3]Minimizes thermal degradation, limits volatility, and preserves the inert atmosphere.

Storage Protocol: The Inert Atmosphere Paradigm

Causality: Oxygen and moisture degrade 4-ethylquinuclidine via N-oxidation and hydration, respectively[3]. To maintain scientific integrity and reproducibility, the storage environment must completely isolate the compound from ambient air[6].

Self-Validating Methodology:

  • Primary Containment: Transfer the bulk solid into an amber glass vial equipped with a PTFE-lined septum cap. Causality: Amber glass prevents photo-degradation, while PTFE provides a chemically inert, impermeable barrier against atmospheric diffusion.

  • Atmospheric Purging: Purge the vial headspace with high-purity Argon (which is heavier than air and blankets the solid) or dry Nitrogen[3].

    • Validation Step: If utilizing a glovebox, verify that the internal oxygen sensor reads <1 ppm before sealing the vial.

  • Secondary Containment: Place the primary vial inside a vacuum-sealed Mylar bag containing indicating silica gel desiccant.

    • Validation Step: The desiccant's color change (e.g., blue to pink) serves as a self-validating visual indicator of a moisture breach.

  • Thermal Regulation: Store the sealed package in a dedicated corrosives/toxics refrigerator at 2-8°C[3]. Allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold reagent[4].

Experimental Handling and Transfer Methodology

Causality: The compound is fatal in contact with skin and highly damaging to eyes[7]. The generation of dust or vapors must be strictly contained[4]. Standard open-air weighing is unacceptable.

Handling_Workflow Start Reagent Prep: 4-Ethylquinuclidine Glovebox Glovebox Transfer (Argon/N2) Start->Glovebox High Purity/Dry Needs Hood Schlenk Line (Vacuum/Inert Cycling) Start->Hood Standard Synthesis Weighing Weighing & Aliquoting (Sealed Vials) Glovebox->Weighing Maintain Inert Atm Hood->Weighing Positive N2 Pressure Solution Solubilization (Degassed Solvents) Weighing->Solution Syringe Transfer Storage Long-term Storage (2-8°C, Sealed, Dark) Weighing->Storage Backfill w/ Argon Waste Quenching & Disposal (Dilute Acid Wash) Solution->Waste Post-Reaction

Figure 2: Standardized inert-atmosphere workflow for the safe handling of 4-ethylquinuclidine.

Step-by-Step Methodology:

  • Environmental Control & PPE: All handling must occur within a certified chemical fume hood or an inert-atmosphere glovebox[4]. Operators must wear double nitrile gloves (inspected for pinholes), a lab coat, and chemical safety goggles[6].

  • Glassware Preparation: Flame-dry or oven-dry all receiving Schlenk flasks at 120°C, then cool under a continuous stream of dry nitrogen or high vacuum[8]. Causality: This removes adsorbed surface moisture that would otherwise hydrate the quinuclidine ring.

  • Closed-System Weighing (Self-Validating):

    • Tare a sealed, inert-gas-purged vial on the analytical balance.

    • Transfer the solid inside the glovebox.

    • Re-weigh the sealed vial outside the glovebox.

    • Validation Step: The mass difference provides the exact reagent weight without exposing the bulk or the aliquot to ambient air, validating the integrity of the transfer.

  • Solubilization: Inject anhydrous, degassed solvents (e.g., THF or DCM) directly through the PTFE septum using a sterile, oven-dried syringe[8]. Causality: Using degassed solvents prevents the introduction of dissolved oxygen, which would rapidly oxidize the tertiary amine in solution.

Decontamination and Emergency Response

Causality: The basicity of 4-ethylquinuclidine makes it highly corrosive[4]. However, this basicity is also its primary chemical vulnerability. Under weakly acidic conditions, the quinuclidine ring is rapidly protonated to form a positively charged, water-soluble quinuclidinium salt[3].

Self-Validating Decontamination Protocol:

  • Spill Neutralization: Do not sweep dry powder, as this generates toxic dust[4]. Instead, gently flood the spill area with a 1M Citric Acid or dilute Hydrochloric Acid (HCl) solution.

    • Causality: Protonation converts the volatile, lipophilic free base into a non-volatile, highly water-soluble salt, instantly neutralizing its toxicity and preventing inhalation hazards[3].

  • Validation of Clean-up: Swab the neutralized area and test the residue with pH indicator paper.

    • Validation Step: A stable pH of 5-6 confirms the complete neutralization of the basic amine. Once validated, wipe the area with damp paper towels and dispose of them in a sealed hazardous waste container.

  • Personnel Exposure: In case of skin contact, immediately wash with copious amounts of soap and water for at least 15 minutes, and seek immediate medical attention[4][7]. Crucial Note: Do not use acid to neutralize the chemical on human skin, as the exothermic neutralization reaction and the acid itself will cause secondary tissue damage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Ethylquinuclidine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane). This rigid bicyclic amine is a critical molecular probe for calibrating the size of ion channels[1] an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane). This rigid bicyclic amine is a critical molecular probe for calibrating the size of ion channels[1] and serves as a highly electron-rich, sterically defined building block in advanced ligand design[2].

Because the quinuclidine core is a bridged [2.2.2] bicyclic system, its synthesis is notoriously prone to low yields due to competing intermolecular side reactions and steric constraints at the C4 bridgehead[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maximize your reaction yields.

Synthetic Workflow Overview

To synthesize a C4-substituted quinuclidine, the most robust approach is the construction of a 4,4-disubstituted piperidine followed by an intramolecular cyclization. The critical intermediate is 4-ethyl-4-(2-mesyloxyethyl)piperidine .

G N1 1. N-Boc-ethyl isonipecotate N2 2. C4-Alkylation (LDA, EtI, -78°C) N1->N2 N3 3. Homologation (Reduction, Wittig, Hydroboration) N2->N3 N4 4. Activation & Deprotection (MsCl, then TFA) N3->N4 N5 5. Intramolecular Cyclization (High Dilution, K2CO3) N4->N5 N6 4-Ethylquinuclidine (Target: m/z 139.24) N5->N6

Fig 1. Synthetic workflow for 4-ethylquinuclidine via piperidine C4-alkylation and cyclization.

Troubleshooting & FAQs

Phase 1: Precursor Assembly (C4-Alkylation)

Q: My yield is exceptionally low during the initial C4-alkylation of N-Boc-ethyl isonipecotate with ethyl iodide. How can I drive this reaction to completion? A: The C4 position of the piperidine ring is sterically hindered, and the resulting enolate is prone to retro-Dieckmann-type fragmentation or poor nucleophilicity.

  • The Causality: Ethyl iodide is a relatively weak electrophile compared to methyl iodide or allyl bromide. The transition state for the SN​2 attack by the bulky piperidine enolate is highly restricted.

  • The Fix: You must increase the reactivity of the enolate. Use LDA (Lithium diisopropylamide) at -78°C to ensure complete, irreversible deprotonation. More importantly, add 10-20% v/v DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the THF solvent. DMPU solvates the lithium cation, breaking up enolate aggregates and exposing a highly reactive "naked" enolate, drastically improving the alkylation yield.

Phase 2: The Intramolecular Cyclization (The Yield Bottleneck)

Q: During the final cyclization step, I am isolating a thick, viscous byproduct instead of the volatile 4-ethylquinuclidine. What is happening? A: You are observing intermolecular polymerization . The secondary amine of your deprotected precursor is highly nucleophilic. If the concentration of the reaction mixture is too high, the amine of Molecule A will attack the mesylate of Molecule B faster than it can fold and attack its own mesylate.

G Pre 4-Ethyl-4-(2-mesyloxyethyl) piperidine Cond1 High Conc. (>0.1 M) Pre->Cond1 Cond2 High Dilution (<0.01 M) Pre->Cond2 Res1 Intermolecular Polymerization Cond1->Res1 Favored Res2 Intramolecular Cyclization (Quinuclidine) Cond2->Res2 Favored

Fig 2. Concentration-dependent kinetic pathways during the final cyclization step.

Q: How do I prevent E2 elimination of the mesylate precursor? A: The 2-mesyloxyethyl group can undergo E2 elimination to form a vinyl group if the base used for cyclization is too hard or nucleophilic.

  • The Causality: Strong bases like NaH or NaOH abstract the acidic proton adjacent to the mesylate.

  • The Fix: Use a mild, non-nucleophilic inorganic base like anhydrous K2​CO3​ or an organic base like DIPEA (N,N-Diisopropylethylamine). Furthermore, switching the solvent to highly polar aprotic media like Acetonitrile (MeCN) accelerates the SN​2 cyclization pathway over E2 elimination.

Quantitative Data Summaries

To optimize the final cyclization, we have summarized the effects of base, solvent, and concentration on the isolated yield of 4-ethylquinuclidine.

Table 1: Effect of Base and Solvent on Cyclization Yield (at 0.01 M)

Base (3.0 eq)SolventTemp (°C)Primary Side ReactionIsolated Yield (%)
NaOHWater/THF60E2 Elimination (Vinyl byproduct)15%
NaHTHF65E2 Elimination22%
DIPEADMF90Intermolecular alkylation68%
K2​CO3​ (anhydrous) MeCN 82 (Reflux) Minimal 85%

Table 2: Impact of Substrate Concentration on Yield (using K2​CO3​ / MeCN)

Substrate ConcentrationAddition MethodKinetic Pathway FavoredIsolated Yield (%)
0.5 MBatch (All at once)Intermolecular (Polymer)< 10%
0.1 MBatch (All at once)Mixed45%
0.005 M Syringe Pump (Pseudo-dilution) Intramolecular ( SN​2 ) 89%

Validated Experimental Protocol: Pseudo-High Dilution Cyclization

To achieve the 89% yield noted in Table 2, you must employ a pseudo-high dilution technique. This ensures that the steady-state concentration of the uncyclized precursor remains near zero, mathematically forcing the intramolecular pathway.

Materials:

  • 4-Ethyl-4-(2-mesyloxyethyl)piperidine trifluoroacetate salt (1.0 mmol, 347 mg)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , finely powdered) (5.0 mmol, 691 mg)

  • Anhydrous Acetonitrile (MeCN) (100 mL total)

Step-by-Step Methodology:

  • System Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Add 80 mL of anhydrous MeCN and the finely powdered K2​CO3​ (691 mg) to the flask.

  • Thermal Activation: Heat the suspension to a vigorous reflux (approx. 82°C) under argon. Causality: The elevated temperature provides the activation energy necessary for the piperidine ring to adopt the high-energy boat-like transition state required for the backside SN​2 attack.

  • Precursor Dissolution: Dissolve the precursor salt (347 mg) in 20 mL of anhydrous MeCN. Load this solution into a gas-tight syringe.

  • Syringe Pump Addition (Critical Step): Mount the syringe on a programmable syringe pump. Introduce the precursor solution into the refluxing K2​CO3​ suspension at a rate of 2.0 mL/hour (total addition time = 10 hours).

  • Self-Validating Check 1 (TLC): 30 minutes after the addition is complete, spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The complete absence of a primary/secondary amine spot (which stains purple/pink) validates that the precursor has been fully consumed.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and carefully concentrate the filtrate under reduced pressure (Note: 4-ethylquinuclidine is volatile; do not heat the rotavap bath above 30°C).

  • Self-Validating Check 2 (GC-MS): Analyze the crude oil via GC-MS. The target structure is highly stable and will present a distinct molecular ion peak at m/z 139.24 [4]. Substituents at the C4 bridgehead exert a purely inductive effect on the quinuclidine nitrogen, ensuring a highly basic lone pair[3][5].

References

  • Buy 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine ...
  • Organometallics - ACS Publications.
  • 1-Azabicyclo[2.2.
  • Toward an Understanding of the High Enantioselectivity in the Osmium-Catalyzed Asymmetric Dihydroxylation. 4.
  • ACS Omega - ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Ethylquinuclidine in Polar Aprotic Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-ethylquinuclidine in common polar aprotic solvents such as dimethylformam...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-ethylquinuclidine in common polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF). This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address specific issues you may encounter during your research.

Understanding the Solubility Challenge: A Physicochemical Perspective

4-Ethylquinuclidine, a bicyclic tertiary amine, possesses a unique structural architecture that influences its solubility. The rigid quinuclidine cage is inherently non-polar, while the nitrogen atom introduces a polar, basic center capable of hydrogen bonding as an acceptor. The ethyl group at the 4-position further increases the molecule's lipophilicity. This combination of a bulky, non-polar scaffold with a localized polar and basic center can lead to complex solubility behavior in polar aprotic solvents.

While the principle of "like dissolves like" is a useful starting point, the nuanced interactions between 4-ethylquinuclidine and polar aprotic solvents require a more detailed consideration of intermolecular forces.[1] To quantitatively predict solubility, we can utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2] A smaller "distance" between the HSP values of a solute and a solvent suggests a higher likelihood of dissolution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cloudy solution or undissolved particles when trying to dissolve 4-ethylquinuclidine in [Solvent]. What is the likely cause?

A1: This is a classic sign of poor solubility. Several factors could be at play:

  • Concentration: You may be exceeding the saturation point of 4-ethylquinuclidine in the chosen solvent at the current temperature.

  • Solvent Polarity Mismatch: While polar aprotic solvents are generally good solvents for many organic molecules, the specific balance of dispersion, polar, and hydrogen bonding forces of 4-ethylquinuclidine may not be an ideal match for your selected solvent.

  • Purity of the Compound and Solvent: Impurities in either the 4-ethylquinuclidine or the solvent can sometimes affect solubility. Ensure you are using high-purity reagents.

  • Solid-State Properties: The crystalline form of 4-ethylquinuclidine can influence its dissolution rate and apparent solubility. Amorphous forms are generally more soluble than highly crystalline forms.[3]

Q2: Why is my 4-ethylquinuclidine, which is a base, not dissolving well in a polar aprotic solvent? Shouldn't the polarity help?

A2: While polar aprotic solvents have high dielectric constants and can solvate polar molecules, they are not hydrogen bond donors.[1] The primary driving force for dissolving a basic compound like 4-ethylquinuclidine is often protonation to form a more soluble salt. In aprotic solvents, there are no readily available protons to facilitate this. Therefore, the solubility is primarily governed by van der Waals forces and dipole-dipole interactions between the solute and the solvent.

Q3: Can I simply heat the mixture to dissolve my 4-ethylquinuclidine?

A3: Gentle heating can be an effective way to increase the solubility of many compounds. However, exercise caution. Excessive heat can potentially lead to the degradation of your compound or the solvent. It is crucial to know the thermal stability of 4-ethylquinuclidine and to use the minimum effective temperature. Always monitor for any color changes or the appearance of new impurities by an appropriate analytical method like HPLC if degradation is a concern.

Q4: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What's happening?

A4: This phenomenon is often referred to as "solvent shock" or "crashing out." Your compound is highly soluble in the neat organic solvent (DMSO) but becomes insoluble when the polarity of the medium is drastically changed by the addition of an aqueous buffer. The organic co-solvent concentration in the final mixture is too low to maintain solubility.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues with 4-ethylquinuclidine, follow this systematic troubleshooting guide.

Troubleshooting_Workflow start Start: Undissolved 4-Ethylquinuclidine step1 Initial Observation: Cloudy solution or solid particles in polar aprotic solvent. start->step1 step2 Action 1: Physical Methods - Sonication - Gentle Warming (monitor stability) - Vortexing step1->step2 decision1 Is the compound fully dissolved? step2->decision1 step3 Action 2: Co-Solvent Addition - Add a small percentage of a miscible co-solvent. - Titrate to find the minimum effective concentration. decision1->step3 No success Success: Compound Dissolved decision1->success Yes decision2 Is the compound fully dissolved? step3->decision2 step4 Action 3: pH Adjustment (if applicable) - For subsequent aqueous dilutions, consider pH. - Acidification to form a soluble salt. decision2->step4 No decision2->success Yes decision3 Is the compound fully dissolved in the final medium? step4->decision3 step5 Action 4: Salt Formation - Prepare a salt of 4-ethylquinuclidine (e.g., hydrochloride salt). - Test solubility of the salt form. decision3->step5 No decision3->success Yes step5->success Yes failure Further Investigation Needed: - Consider alternative solvents. - Re-evaluate compound purity. step5->failure No

Caption: Troubleshooting workflow for 4-ethylquinuclidine solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 4-Ethylquinuclidine

This protocol provides a general procedure for preparing a concentrated stock solution.

Materials:

  • 4-Ethylquinuclidine

  • High-purity polar aprotic solvent (DMSO, DMF, ACN, or THF)

  • Vortex mixer

  • Sonicator bath (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of 4-ethylquinuclidine.

  • Initial Dissolution: Add a small amount of the chosen solvent to the solid in a volumetric flask.

  • Mixing: Vigorously vortex the mixture.

  • Sonication (Optional): If the solid does not dissolve readily, place the flask in a sonicator bath for 5-10 minute intervals.

  • Gentle Warming (Optional): If sonication is ineffective, gently warm the mixture in a water bath (not exceeding 40°C). Monitor for any signs of degradation.

  • Dilution to Final Volume: Once the solid is completely dissolved, add the solvent to the final volume and mix thoroughly.

  • Storage: Store the stock solution appropriately, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Determining Approximate Solubility Using Hansen Solubility Parameters (HSP)

This protocol outlines a theoretical approach to select the most promising solvent.

Estimated Hansen Solubility Parameters for 4-Ethylquinuclidine:

Based on group contribution methods, the estimated HSP values for the parent compound, quinuclidine, can be used as a starting point. The addition of an ethyl group will slightly increase the dispersion component (δD) and decrease the polar (δP) and hydrogen bonding (δH) components.

  • Estimated HSP for Quinuclidine (as a proxy):

    • δD (Dispersion): ~17.0 MPa½

    • δP (Polar): ~5.0 MPa½

    • δH (Hydrogen Bonding): ~7.0 MPa½

Hansen Solubility Parameters for Solvents:

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Dimethylformamide (DMF) 17.413.711.3
Dimethyl Sulfoxide (DMSO) 18.416.410.2
Acetonitrile (ACN) 15.318.06.1
Tetrahydrofuran (THF) 16.85.78.0

Procedure:

  • Calculate the HSP Distance (Ra): Use the following formula to calculate the distance between the estimated HSP of 4-ethylquinuclidine and each solvent: Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

  • Compare Ra Values: A smaller Ra value indicates a higher likelihood of good solubility. Based on the estimated values, THF appears to be the most promising solvent, followed by DMF.

Caption: 2D representation of HSP distances (not to scale).

Protocol 3: Co-Solvent Titration for Improved Solubility

This protocol helps to determine the minimum amount of a co-solvent needed to achieve solubility.

Materials:

  • A suspension of 4-ethylquinuclidine in the primary polar aprotic solvent.

  • A miscible co-solvent (e.g., a less polar solvent like dichloromethane or a more polar protic solvent like ethanol, depending on the nature of the primary solvent and the compound).

  • Vortex mixer.

Procedure:

  • Prepare a Suspension: Create a suspension of 4-ethylquinuclidine in the primary solvent at the desired concentration.

  • Add Co-solvent: Add the co-solvent dropwise to the suspension while continuously vortexing.

  • Observe: Continue adding the co-solvent until the solution becomes clear.

  • Record: Note the volume of co-solvent required to achieve complete dissolution. This will give you an approximate ratio of co-solvent to primary solvent needed for your desired concentration.

Advanced Troubleshooting Strategies

  • Salt Formation: For applications where the free base is not essential, converting 4-ethylquinuclidine to a salt (e.g., by adding a stoichiometric amount of an acid like HCl in a suitable solvent) can dramatically increase its solubility in polar solvents. The choice of the counter-ion can also influence the solubility of the resulting salt.

  • Use of Excipients: In formulation development, the use of solubilizing agents such as cyclodextrins or surfactants can be explored to enhance the apparent solubility of poorly soluble compounds.

Safety and Handling

4-Ethylquinuclidine is a chemical compound that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

By following the guidance in this technical support center, researchers can systematically address and overcome solubility challenges associated with 4-ethylquinuclidine in polar aprotic solvents, leading to more reliable and reproducible experimental outcomes.

References

  • Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics2008, 29, 568-585.
  • Belcastro, M.; et al. Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park's Lab, Purdue University.
  • Carneiro, A. P.; et al. Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega2022, 7 (29), 25235–25243.
  • Gálvez, J.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2019, 4 (1), 2039–2046.
  • Blokhina, S. V.; et al. Solubility and Solution Thermodynamics of Novel Bicyclic Derivatives of 1,3-Selenazine in Biological Relevant Solvents.
  • Sigma-Aldrich.
  • Grokipedia. Quinuclidine.
  • EvitaChem.
  • Sigma-Aldrich. Quinuclidine 97 100-76-5.
  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd ed.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • ChemicalBook. QUINUCLIDINE CAS#: 100-76-5.
  • Castro, E. A.; et al. Kinetics and Mechanism of the Reactions of Quinuclidines with Ethyl S-Aryl Thiolcarbonates. The Journal of Organic Chemistry1999, 64 (22), 8298–8301.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of (R)-(-)-3-Quinuclidinol.
  • ChemicalBook. QUINUCLIDINE | 100-76-5.
  • Scilit. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Ou, S.-P.; et al. Solubility Behaviour of Baicalin in Polar and Non-Polar Solvents: Solubility Parameters Approach. Asian Journal of Chemistry2015, 27 (6), 2051-2055.
  • Sigma-Aldrich. Quinuclidine 97 100-76-5.
  • CymitQuimica.
  • The University of Liverpool.
  • Cheméo. Chemical Properties of Quinuclidine (CAS 100-76-5).
  • Van den Dungen, S.; et al. Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments2021, 185, 108899.
  • Balakin, K. V.; et al. DMSO solubility and bioscreening. Current Drug Discovery2003, 3 (1), 27-30.
  • Nakamura, D.; et al. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Green Chemistry2017, 19 (19), 4564-4571.
  • Mann, J.; et al. Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies2022, 29 (4), 190-203.
  • Dissolution Technologies. Dissolution Method Troubleshooting.
  • Dai, Y.; et al.
  • University of Rochester, Department of Chemistry. Amines - Workup.
  • Wagner, V.; et al. Measurement of Hansen solubility parameters on surface of fine particles using capillary penetration method. Advanced Powder Technology2020, 31 (1), 324-331.
  • University of Liverpool Repository.
  • Wikipedia. Quinuclidine.
  • Chen, Z.; et al. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Organic Process Research & Development2021, 25 (9), 2118–2128.
  • ResearchG
  • Frizon, T. E. B.; et al. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids2022, 367, 120427.
  • Dai, Y.; et al.
  • Tetko, I. V.; et al. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling2013, 53 (8), 1993-2001.
  • Gray, V. A. Developing and Validating Dissolution Procedures.
  • BMG LABTECH.

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Troubleshooting

Minimizing side reactions when using 4-ethylquinuclidine as a nucleophilic catalyst

Welcome to the Catalyst Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly reactive landscape of 4-ethylquinuclidine (4-EQ) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly reactive landscape of 4-ethylquinuclidine (4-EQ) .

Because of its rigid, cage-like 1-azabicyclo[2.2.2]octane structure, 4-EQ minimizes steric hindrance around the nitrogen atom, making it an exceptionally powerful nucleophilic catalyst[1]. However, this same structural advantage makes it highly susceptible to off-target reactivity. This guide explores the causality behind common side reactions and provides field-proven, self-validating protocols to keep your catalytic cycles robust.

Expert FAQs: Diagnosing and Mitigating Side Reactions

FAQ 1: Why is my 4-EQ catalyst deactivating mid-reaction?

The Issue: Your reaction stalls before completion. NMR analysis of the crude mixture shows the disappearance of the characteristic 4-EQ free-base signals and the appearance of a new, highly shifted quaternary ammonium species. The Causality: 4-EQ is a phenomenal nucleophile. If your reaction mixture contains alkyl halides (e.g., primary bromides/iodides) or strong electrophiles, 4-EQ will undergo an irreversible SN​2 alkylation (quaternization)[2]. This permanently consumes the catalyst, breaking the catalytic cycle. The Solution:

  • Substrate Shielding: If your synthetic route requires the presence of alkyl halides, 4-EQ cannot be used as a general base. Switch to a sterically hindered amine (like DIPEA) that cannot undergo SN​2 attack.

  • Catalyst Loading: If 4-EQ is strictly required for a polarity-matched cross-coupling or photoredox cycle, utilize strictly catalytic quantities (e.g., 5-10 mol%) and ensure the primary radical or transition-metal intermediate outcompetes the background SN​2 pathway[2].

FAQ 2: I am running a Morita-Baylis-Hillman (MBH) reaction, but I am isolating polymeric sludge. How do I favor the desired adduct?

The Issue: High consumption of your Michael acceptor (e.g., methyl acrylate) but negligible yields of the target MBH adduct. Broad peaks in the 1H NMR indicate oligomerization. The Causality: The MBH reaction initiates when 4-EQ attacks the activated alkene, forming a highly reactive zwitterionic enolate. In purely aprotic media, the rate-determining step (attack on the aldehyde) is slow. Consequently, the zwitterion acts as a nucleophile against another molecule of the acrylate, triggering a runaway chain propagation (oligomerization)[3]. The Solution:

  • Protic Co-solvents: Introduce a protic solvent. Adding exactly 2.0 equivalents of methanol (MeOH) to the reaction mixture hydrogen-bonds to and stabilizes the zwitterionic intermediate. This drastically lowers the transition state energy for the aldehyde addition, accelerating the desired pathway and suppressing oligomerization[4].

FAQ 3: My starting aldehyde is degrading into complex mixtures. Is 4-EQ too basic?

The Issue: Formation of undesired aldol condensation products or Cannizzaro-type byproducts from your aldehyde substrate. The Causality: 4-EQ is not just nucleophilic; it is highly basic ( pKa​ of its conjugate acid is ~10.5). If the electrophilic alkene is unreactive (e.g., secondary N-alkyl acrylamides), the nucleophilic attack is delayed. During this delay, 4-EQ acts as a Brønsted base, deprotonating the α -position of enolizable aldehydes or driving competitive acido-basic reactions[5]. The Solution:

  • Temperature Modulation: Drop the reaction temperature to -20°C. Nucleophilic attack is a low-barrier kinetic process, whereas base-catalyzed aldol condensations typically require higher activation energies. Cooling the system kinetically isolates the nucleophilic pathway.

Mechanistic & Troubleshooting Visualizations

MBH_Mechanism Start 4-EQ + Acrylate Zwitterion Zwitterionic Enolate Intermediate Start->Zwitterion Nucleophilic Attack Aldehyde Aldehyde Addition (Desired Pathway) Zwitterion->Aldehyde Protic Solvent (MeOH) Stabilizes TS Acrylate2 Acrylate Addition (Side Reaction) Zwitterion->Acrylate2 Aprotic Media / Excess Acrylate Product MBH Adduct + Regenerated 4-EQ Aldehyde->Product Proton Transfer Oligomer Oligomerization / Polymerization Acrylate2->Oligomer Chain Propagation

Mechanistic divergence in 4-EQ catalyzed MBH reactions: desired pathway vs. oligomerization.

Troubleshooting Issue Low Yield / High Impurities in 4-EQ Catalysis Check1 Is the catalyst consumed (NMR shows salt)? Issue->Check1 Quat N-Alkylation (Quaternization) Check1->Quat Yes Check2 Are there polymeric byproducts? Check1->Check2 No Sol1 Remove alkyl halides or use syringe pump addition Quat->Sol1 Olig Acrylate Oligomerization Check2->Olig Yes Check3 Are there aldol/Cannizzaro byproducts? Check2->Check3 No Sol2 Add 2.0 eq MeOH to stabilize zwitterion Olig->Sol2 Base Undesired Deprotonation Check3->Base Yes Sol3 Lower Temp to -20°C & modify solvent Base->Sol3

Troubleshooting decision tree for identifying and mitigating 4-EQ catalyst side reactions.

Quantitative Troubleshooting Matrix

Observed Side ReactionPrimary Chemical CauseKinetic/Thermodynamic DriverMitigation StrategyExpected Yield Improvement
Catalyst Quaternization SN​2 attack on alkyl halidesHighly exothermic, irreversible thermodynamic sinkSwap to sterically hindered base or use continuous flow+40% to +80% (restores turnover)
Acrylate Oligomerization Zwitterion attacks alkeneHigh activation energy for aldehyde addition in aprotic mediaAdd 2.0 equiv. MeOH to stabilize TS via H-bonding+30% to +60%
Aldol Condensation Deprotonation of aldehydeHigh pKa​ of 4-EQ (~10.5) outcompetes slow nucleophilic attackLower temperature to -20°C; use activated electrophiles+20% to +45%
Cannizzaro Reaction Hydride transfer via baseProlonged reaction times with non-enolizable aldehydesSwitch to dual H-bond donor catalysis (e.g., squaramides)+15% to +35%

Self-Validating Protocol: Optimized 4-EQ Catalyzed MBH Reaction

This protocol is engineered to suppress oligomerization and base-catalyzed side reactions by utilizing solvent-mediated transition state stabilization[4]. It includes built-in validation checkpoints to ensure the system is behaving as intended.

Reagents Required:

  • Aldehyde substrate (1.0 mmol)

  • Activated Alkene (e.g., Methyl Acrylate) (1.5 mmol)

  • 4-Ethylquinuclidine (4-EQ) (0.1 mmol, 10 mol%)

  • Anhydrous THF (2.0 mL)

  • Anhydrous Methanol (2.0 mmol, 2.0 equiv.)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous THF (2.0 mL) under an argon atmosphere.

  • Protic Stabilization Setup: Inject exactly 2.0 mmol (approx. 81 µL) of anhydrous Methanol. Causality Check: This precise stoichiometry is critical; excess MeOH will competitively attack the acrylate (oxa-Michael addition), while too little fails to stabilize the zwitterion[4].

  • Temperature Equilibration: Cool the reaction mixture to 0°C using an ice-water bath. Stir for 5 minutes.

  • Catalyst Introduction: Add 4-EQ (0.1 mmol).

    • Validation Checkpoint 1: The solution should remain clear. If an immediate white precipitate forms, your aldehyde likely contains acidic impurities (e.g., carboxylic acids from air oxidation), resulting in an inert 4-EQ salt.

  • Electrophile Addition: Slowly add the methyl acrylate (1.5 mmol) dropwise over 10 minutes using a syringe pump. Causality Check: Slow addition maintains a low steady-state concentration of the alkene, mathematically reducing the probability of zwitterion-alkene collisions (oligomerization)[3].

  • Reaction Monitoring: Stir at 0°C. Monitor via TLC every 2 hours.

    • Validation Checkpoint 2: Spot the crude mixture. A heavy baseline streak under UV light indicates oligomerization is still occurring. If observed, lower the temperature to -20°C for subsequent runs.

  • Quenching & Isolation: Once the aldehyde is consumed, quench the reaction with saturated aqueous NH4​Cl (2.0 mL) to protonate the 4-EQ and break the catalytic cycle. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Zhao, S.-H., et al. "Ionic Liquid-Immobilized Quinuclidine-Catalyzed Morita−Baylis−Hillman Reactions". The Journal of Organic Chemistry, 2005. URL:[Link]

  • MacMillan, D. W. C., et al. "Selective sp3 C–H alkylation via polarity-match-based cross-coupling". Nature (via PMC), 2017. URL:[Link]

  • Yue, X., et al. "Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions". Comptes Rendus de l'Académie des Sciences - Chimie, 2021. URL:[Link]

  • Margrey, K. A., et al. "Photoredox‐Catalyzed Site‐Selective α‐C(sp3)−H Alkylation of Primary Amine Derivatives". Angewandte Chemie International Edition (via PMC), 2020. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in 4-Ethylquinuclidine Analysis

Welcome to the Advanced Chromatography Support Center. 4-Ethylquinuclidine is an aliphatic tertiary amine lacking a conjugated π -electron system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. 4-Ethylquinuclidine is an aliphatic tertiary amine lacking a conjugated π -electron system. Consequently, its UV absorption relies on n→σ∗ electronic transitions, which occur deep in the UV range (typically 200–210 nm)[1]. Operating at these lower wavelength settings inherently increases baseline noise, as solvents and additives absorb light, reducing the photon count reaching the photodiode array[2].

This portal provides a self-validating diagnostic workflow, authoritative data tables, troubleshooting FAQs, and rigorous standard operating procedures (SOPs) to isolate and eliminate baseline noise during your analysis.

Diagnostic Workflow

G A Baseline Noise Detected (4-Ethylquinuclidine) B Is UV Wavelength < 215 nm? A->B C Check Solvent UV Cutoff (e.g., MeOH vs MeCN) B->C Yes E Check Hardware (Mixing, Lamp, Degassing) B->E No D Check Ion-Pairing Additives (TFA, TEA) C->D F Switch to MeCN (Cutoff 190 nm) C->F G Balance Additive in A/B or Use Static Mixer D->G H Purge/Degas & Clean Flow Cell E->H

Diagnostic workflow for resolving HPLC baseline noise in 4-ethylquinuclidine analysis.

Knowledge Base: Solvent & Additive UV Cutoffs

When detecting 4-ethylquinuclidine at 205 nm, your mobile phase components must be optically transparent. UV cut-off is defined as the wavelength at which the pure component has an absorbance of 1 Absorbance Unit (AU) in a 1-cm pathlength cell[3]. Operating near this cutoff drastically increases noise[4].

Table 1: UV Cutoffs of Common Solvents and Additives [5],[1]

ComponentUV Cutoff (nm)Suitability for 4-Ethylquinuclidine (<210 nm)Causality / Impact
Acetonitrile 190Excellent High transparency allows maximum light to reach the detector.
Water 190Excellent Ideal aqueous base for low-UV detection.
Methanol 205Poor Absorbs heavily at 205 nm, causing severe background noise.
Trifluoroacetic Acid 210Moderate Requires precise A/B balancing to prevent baseline drift.
Triethylamine (TEA) 235Incompatible Completely opaque at 205 nm; masks analyte signals.

Troubleshooting FAQs

Q1: Why is my baseline incredibly noisy when detecting 4-ethylquinuclidine at 205 nm using a Methanol/Water gradient?

A1: The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes[6]. Methanol has a UV cutoff of 205 nm[5]. When you monitor at 205 nm, the methanol is absorbing almost all the light, leaving the detector starved for photons. Any minor fluctuation in the pump or lamp is amplified as severe noise.

  • The Fix: Immediately switch your organic modifier from Methanol to Acetonitrile (UV cutoff 190 nm)[5].

Q2: I switched to Acetonitrile, but I still see a massive upward baseline drift during my gradient. I am using 0.1% TFA to prevent peak tailing of the quinuclidine amine.

A2: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for basic aliphatic amines, but it has a UV cutoff of 210 nm[1]. During a gradient, the concentration of TFA reaching the detector changes if the TFA is not perfectly balanced. Furthermore, the Frank-Condon principle dictates that solvent polarity modifies the electronic environment of the absorbing chromophore[3]. TFA absorbs UV light slightly differently in water than it does in acetonitrile.

  • The Fix: You must balance the absorbance. Add 0.1% TFA to Mobile Phase A (Water), but add slightly less (e.g., 0.085% to 0.09%) to Mobile Phase B (Acetonitrile). This compensates for the higher UV absorbance of TFA in the organic phase, yielding a flat baseline[7].

Q3: My baseline shows a rapid, sinusoidal noise pattern even under isocratic conditions. Is my detector failing?

A3: Sinusoidal baseline noise is rarely a detector issue; it is a hallmark of incomplete solvent mixing at the pump[2]. When using additives like TFA, minor refractive index changes or absorbance micro-fluctuations occur before the mobile phase reaches the column[8].

  • The Fix: Install an in-line static mixer (e.g., ASI static mixer) between the pump and the injector[9]. Unlike dynamic mixers, static mixers use internal geometry to create controlled turbulence, homogenizing the solvent and eliminating sinusoidal noise[9].

Q4: I am seeing sharp, random spikes in my baseline that look like narrow peaks but lack a Gaussian shape.

A4: Non-Gaussian spikes are typically caused by either UV lamp arcing or outgassing (micro-bubbles) in the flow cell[2]. As the mobile phase exits the column and enters the flow cell, the sudden pressure drop can cause dissolved gases to form bubbles, which scatter the UV light[2].

  • The Fix: Ensure your inline vacuum degasser is functioning. Additionally, attach a short piece of narrow-bore tubing (e.g., 4 inches of 0.009" ID) to the waste line exiting the detector[10]. This applies a slight backpressure to the flow cell, keeping gases dissolved in the liquid phase.

Standard Operating Procedures (Protocols)

Protocol A: Mobile Phase Preparation and Baseline-Validation for Low-UV Amine Analysis

This self-validating protocol ensures optical transparency and eliminates gradient drift.

  • Volumetric Blending: Prepare Mobile Phase A (100% HPLC-Grade Water) and Mobile Phase B (100% HPLC-Grade Acetonitrile). Do not use Methanol.

  • Additive Balancing:

    • Add exactly 1.0 mL of LC-MS grade TFA to 1.0 L of Mobile Phase A (0.1% v/v).

    • Add exactly 0.85 mL of LC-MS grade TFA to 1.0 L of Mobile Phase B (0.085% v/v).

  • Degassing: Sonicate both mobile phases for 10 minutes, then sparge with helium or connect to an active inline vacuum degasser[7].

  • Zero-Injection Validation: Run a "blank" gradient (injecting 0 µL) from 5% B to 95% B at your target wavelength (205 nm).

    • Validation Check: The baseline drift should be less than 5 mAU across the entire gradient. If the baseline drifts upward, reduce the TFA in Mobile Phase B by 0.005%. If it drifts downward, increase it by 0.005%.

Protocol B: System Passivation and Flow Cell Backpressuring

Implement this protocol to resolve non-Gaussian spiking and outgassing.

  • Flow Cell Cleaning: Flush the detector flow cell with 100% Methanol at 1.0 mL/min for 30 minutes to remove organic contaminants. If noise persists, flush with 1N HNO₃ (never HCl) for 15 minutes, followed immediately by copious amounts of HPLC-grade water[11].

  • Backpressure Loop Installation: Cut a 4-inch length of PEEK tubing with a 0.009-inch internal diameter. Connect this to the waste port of the UV detector flow cell[10].

  • System Equilibration: Pump the mobile phase at the method flow rate for 1 hour. The backpressure loop will raise the flow cell pressure by ~30-50 psi, preventing the formation of micro-bubbles and stabilizing the baseline[2].

References

  • Baseline noise observed at low UV wavelengths - WKB95837 , Waters Knowledge Base. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines , Element Lab Solutions.[Link]

  • HPLC Diagnostic Skills–Noisy Baselines , LCGC.[Link]

  • HPLC Troubleshooting , LCMS.cz. [Link]

  • UV Detection for HPLC—Fundamental Principle, Practical Implications , LCGC.[Link]

  • F.A.Q. - Which mobile phases work with my detection wavelength? , Kromasil.[Link]

  • HPLC UV detection , Element Lab Solutions. [Link]

  • Wavelength cutoffs for common solvents , Waters Help Center.[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance , Chrom Tech. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It , Separation Science. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 4-Ethylquinuclidine vs. DABCO Catalytic Efficiency Comparison

Introduction In the landscape of organocatalysis, tertiary amines stand out for their versatility, acting as potent nucleophiles and bases in a vast array of chemical transformations. Among these, the caged bicyclic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organocatalysis, tertiary amines stand out for their versatility, acting as potent nucleophiles and bases in a vast array of chemical transformations. Among these, the caged bicyclic amines 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine derivatives represent a superior class of catalysts. Their rigid structures minimize the steric hindrance typically associated with acyclic tertiary amines, leaving the nitrogen's lone pair of electrons highly accessible for catalysis.[1]

This guide provides an in-depth comparison of two prominent caged amine catalysts: the widely-used and cost-effective DABCO and the highly nucleophilic quinuclidine derivative, 4-ethylquinuclidine. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their reactivity, basicity, and steric profiles is paramount for rational catalyst selection, reaction optimization, and the development of robust synthetic methodologies. We will delve into their fundamental properties, compare their performance in the canonical Baylis-Hillman reaction, explore their roles in modern photocatalysis, and provide actionable experimental protocols.

Part 1: Fundamental Physicochemical Properties - The 'Why' Behind Reactivity

The catalytic efficacy of an amine is not governed by a single parameter but is rather a complex interplay of its basicity (thermodynamic aspect) and nucleophilicity (kinetic aspect), alongside its steric profile.

4-Ethylquinuclidine is a mono-amino bicyclic compound. Its structure is characterized by a single, highly accessible nitrogen atom. The ethyl group at the C4 position exerts a minor positive inductive effect, slightly enhancing the electron density on the nitrogen compared to the parent quinuclidine.

DABCO , by contrast, is a diamino bicyclic structure. The two nitrogen atoms are positioned at the bridgeheads, and their lone pairs can interact through the carbon framework. This interaction makes DABCO easier to oxidize than its mono-amino counterparts, a property that has significant implications in photocatalysis.[2]

Caption: Core structures of 4-Ethylquinuclidine and DABCO.

A direct comparison of their core properties reveals the fundamental drivers of their differential reactivity. The pKₐ of the conjugate acid is a measure of basicity, while Mayr's Nucleophilicity Parameter (N) provides a kinetic measure of nucleophilic power.

Property4-Ethylquinuclidine (estimated)DABCORationale & Implications
Structure Mono-amino quinuclidine coreDiamino bicyclic coreDABCO's two nitrogens lead to unique electronic properties and a lower oxidation potential.[2]
pKa (of conjugate acid) ~11.1 - 11.4~8.8The quinuclidine core is significantly more basic than DABCO.[1][3] This higher basicity often correlates with higher catalytic activity in base-mediated steps.
Steric Hindrance Minimal (caged)Minimal (caged)Both catalysts feature sterically unencumbered nitrogen atoms, a key advantage over acyclic amines like triethylamine.[1]
Key Feature High Basicity & NucleophilicityModerate Basicity, Economic, Versatile4-Ethylquinuclidine is a high-performance catalyst, while DABCO is a reliable, cost-effective workhorse.[4][5]

Expertise & Experience Insight: While both are "non-hindered," the choice between them often hinges on the pKₐ. A higher pKₐ, as seen in the quinuclidine framework, generally translates to a more potent catalyst for reactions where the initial nucleophilic attack or a base-mediated step is rate-limiting. However, as we will see, this higher reactivity can sometimes be a double-edged sword, promoting undesired side reactions in sensitive systems.

Part 2: A Head-to-Head Comparison in the Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a classic carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde.[6] It serves as an excellent benchmark for comparing the efficiency of nucleophilic amine catalysts, as the initial Michael addition of the amine to the activated alkene is often the rate-determining step.

G Start Catalyst (Amine) + Activated Alkene Zwitterion Zwitterionic Enolate (Intermediate A) Start->Zwitterion 1. Michael Addition (Rate-Limiting) Adduct Aldol Adduct (Intermediate B) Zwitterion->Adduct 2. Aldol Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Adduct ProtonTransfer Proton Transfer (Intermediate C) Adduct->ProtonTransfer 3. Proton Transfer Product Baylis-Hillman Adduct + Catalyst (Regenerated) ProtonTransfer->Product 4. Catalyst Elimination

Caption: Generalized catalytic cycle for the amine-catalyzed Baylis-Hillman reaction.

Performance Based on Basicity

Research by Aggarwal et al. established a direct correlation between the basicity (pKₐ) of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction.[3] In their study, quinuclidine (pKₐ 11.3), which is structurally and electronically very similar to 4-ethylquinuclidine, was found to be the most active catalyst, significantly outperforming the less basic DABCO (pKₐ 8.7).[3]

CatalystpKₐ (in H₂O)Relative Reactivity
Quinuclidine 11.3Highest
3-Hydroxyquinuclidine9.9High
DABCO 8.7Moderate
Quinuclidinone7.2Lowest
(Data synthesized from Aggarwal, V. K. et al., 2003)[3]

This trend underscores that for many standard MBH substrates, the higher nucleophilicity and basicity of the quinuclidine core lead to faster reaction rates and higher yields.

The Substrate-Dependent Exception: When Less is More

While higher basicity is generally beneficial, it can be detrimental with certain substrates. In a study on the Baylis-Hillman reaction of acrylamide in protic solvents like methanol, a crucial reversal in efficiency was observed.[7]

  • Highly Basic Catalysts (Quinuclidine, DBU): These catalysts preferentially promoted a competing hydroalkoxylation side reaction, where the solvent adds across the activated double bond, leading to low yields of the desired MBH adduct.

  • DABCO: The less basic DABCO did not significantly catalyze the competing hydroalkoxylation. This allowed for the clean and selective, albeit slower, formation of the desired Baylis-Hillman product.[7]

Trustworthiness Insight: This dichotomy provides a critical lesson in catalyst selection. The "best" catalyst is not absolute but is defined by the specific context of the substrate and solvent system. An initial screen with both a highly basic (like 4-ethylquinuclidine) and a moderately basic (like DABCO) catalyst is a self-validating approach to identifying the optimal system and avoiding pathway-specific side reactions.

Part 3: Emerging Roles in Photocatalysis - Hydrogen Atom Transfer (HAT)

Beyond their roles as Lewis bases, bicyclic amines are gaining prominence as potent Hydrogen Atom Transfer (HAT) catalysts in photoredox reactions.[8] Upon single-electron oxidation by an excited photocatalyst, they form highly electrophilic aminium radical cations, which can abstract hydrogen atoms from C-H bonds to generate valuable carbon-centered radicals.

Here, the structural differences between the quinuclidine and DABCO frameworks lead to distinct reactivities.

  • DABCO: The interaction between the two nitrogen atoms makes DABCO easier to oxidize (lower oxidation potential) and enhances the lifetime of the resulting radical cation.[2] However, the kinetic barrier for the HAT step can be higher compared to quinuclidine.[2]

  • Quinuclidine (and derivatives): While harder to oxidize, the resulting quinuclidinium radical cation is more electrophilic. This allows it to abstract hydrogen from stronger, more hydridic C-H bonds that are inaccessible to many other HAT catalysts.[8][9]

Authoritative Grounding: This ability to tune reactivity based on the catalyst's electronic properties is a cornerstone of modern photocatalysis. For functionalizing relatively weak C-H bonds (e.g., adjacent to aldehydes), DABCO is an effective and economical choice.[2] For more challenging substrates, such as the direct C-H functionalization of alkanes or alcohols without co-catalysts, the superior abstracting ability of a quinuclidine-derived aminium radical is often required.[8][9]

Part 4: Practical Guide - Experimental Protocol & Catalyst Selection

Experimental Protocol: A Model Baylis-Hillman Reaction

This protocol describes a general procedure for screening catalyst performance in the reaction between an aromatic aldehyde and methyl acrylate.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Methyl Acrylate (1.2 mmol, 103 mg)

  • Catalyst (4-ethylquinuclidine or DABCO, 0.2 mmol)

  • Solvent (e.g., DMF, CH₃CN, or MeOH, 2 mL)

  • Internal Standard (e.g., Dodecane, for GC analysis)

  • Round-bottom flask with stir bar

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the chosen solvent (2 mL).

  • Add the catalyst (0.2 mmol) and the internal standard.

  • Initiate stirring and add the methyl acrylate (1.2 mmol) to the mixture.

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyzing by TLC or GC-MS.

  • Upon completion, quench the reaction with 1M HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.

G A 1. Assemble Reaction (Aldehyde, Solvent, Catalyst) B 2. Add Michael Acceptor (e.g., Methyl Acrylate) A->B C 3. Stir & Monitor (TLC, GC-MS) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purify Product (Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Caption: Standard experimental workflow for catalyst screening and product isolation.

Catalyst Selection Framework
ConsiderationChoose 4-Ethylquinuclidine If...Choose DABCO If...
Reaction Speed Faster reaction times are critical.Standard reaction times are acceptable.
Substrate Reactivity The electrophile or Michael acceptor is deactivated or sterically hindered.Standard, unhindered substrates are used.
Potential Side Reactions The system is robust and not prone to base-sensitive decomposition or side reactions (e.g., in aprotic media).Substrates are sensitive to strong bases or protic solvents are used that could lead to solvolysis.[7]
Cost & Availability Performance is the primary concern over cost.Cost-effectiveness, large-scale synthesis, and catalyst availability are key factors.[5]
Application A highly electrophilic HAT catalyst is needed for challenging C-H bonds.[8]A versatile, economical catalyst for a wide range of standard transformations (MBH, cycloadditions, etc.) is needed.[4][10]

Conclusion

The choice between 4-ethylquinuclidine and DABCO is a classic example of the trade-off between reactivity and selectivity in catalysis.

  • DABCO is an indispensable tool in the synthetic chemist's arsenal. It is an inexpensive, robust, and highly versatile catalyst suitable for a vast range of applications.[4][5][10] Its moderate basicity makes it a reliable choice for systems where stronger bases might induce unwanted side reactions.

  • 4-Ethylquinuclidine , representing the broader class of highly basic quinuclidine catalysts, is a high-performance option. Its superior nucleophilicity and basicity can dramatically accelerate reactions, proving essential for challenging or deactivated substrates.[3] However, this enhanced reactivity requires careful consideration of the reaction environment to mitigate potential side pathways.

Ultimately, a thorough understanding of the reaction mechanism and the physicochemical properties of these two exceptional catalysts empowers the modern scientist to move beyond trial-and-error and make informed, rational decisions to achieve the desired synthetic outcomes with precision and efficiency.

References

  • Lal K., Kumar N., Bansal R. (2018). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Available at: ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfvE3dy59MPobar_pYaDoP4-CNTGOSwcFE44i--XT1xi_MuG6-cMtQHESZJ-VhpKCyldgRW0U8txUdzqQtWEdn53tQKqJ0XEy1MfAQfLhwsbhNfAlf9dPi6RIHkMMos7YrW70Dw==]
  • Borah, P., Dutta, A., Khan, A. T. (2022). The versatility of DABCO as a reagent in organic synthesis: a review. RSC Advances. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04870a]
  • Baghernejad, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [https://www.eurjchem.com/index.php/eurjchem/article/view/137]
  • Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [https://www.eurjchem.com/index.php/eurjchem/article/view/137/115]
  • Dutta Choudhury, M., et al. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences. [https://journals.dbuniversity.ac.in/ojs/index.php/jafs/article/view/364]
  • Qi, C., et al. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis. [https://www.organic-chemistry.org/abstracts/lit2/186.shtm]
  • Declerck, V., et al. (2004). Acrylamide in the Baylis−Hillman Reaction: Expanded Reaction Scope and the Unexpected Superiority of DABCO over More Basic Tertiary Amine Catalysts. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo049272p]
  • Yu, C., et al. (2001). Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium. Tetrahedron Letters. [https://www.sciencedirect.com/science/article/abs/pii/S004040390101311X]
  • Rostami, A., et al. (2011). Highly Efficient Synthesis of Novel Morita–Baylis–Hillman Adducts from Activated Ketones Using a DABCO-Based Hydroxy Ionic Liquid (HIL) as a Recyclable Catalyst-Solvent. Synlett. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260930]
  • Gatt, L., et al. (2022). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Catalysts. [https://www.mdpi.com/2073-4344/12/12/1507]
  • University of Liverpool Thesis Archives. (Accessed 2024). Synthesis and Applications of Quinuclidine N-oxide. [https://livrepository.liverpool.ac.uk/2003831/1/McNair_May2015_2003831.pdf]
  • Wang, P., et al. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. [https://www.sciencedirect.com/science/article/pii/S100184172100067X]
  • de Souza, A. C., et al. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/17/205]
  • Arai, K., et al. (2022). Cationic DABCO-Based Catalyst for Site-Selective C–H Alkylation via Photoinduced Hydrogen-Atom Transfer. ACS Catalysis. [https://pubs.acs.org/doi/10.
  • Organic Reactions Name Reactions. Baylis-Hillman Reaction. Pharmapproach. [https://www.pharmapproach.com/baylis-hillman-reaction/]
  • Wikipedia. (2024). Baylis–Hillman reaction. [https://en.wikipedia.org/wiki/Baylis%E2%80%93Hillman_reaction]
  • Aggarwal, V. K., et al. (2003). Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction. Journal of Organic Chemistry. [https://pubmed.ncbi.nlm.nih.gov/12568383/]
  • Singh, V., et al. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. ARKIVOC. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2016/ii/4754]
  • BenchChem. (2025). Unraveling the Nucleophilic Power of Dabco: A Technical Guide for Researchers. [https://www.benchchem.com/blog/unraveling-the-nucleophilic-power-of-dabco-a-technical-guide-for-researchers/]

Sources

Comparative

1H and 13C NMR Spectroscopy Reference Guide for 4-Ethylquinuclidine Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary 4-Ethylquinuclidine (4-EQ; CAS: 45732-65-8) is a rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

4-Ethylquinuclidine (4-EQ; CAS: 45732-65-8) is a rigid bicyclic aliphatic amine (1-azabicyclo[2.2.2]octane derivative) widely utilized as a molecular probe for calibrating the size of ion channels and nicotinic acetylcholine receptor (nAChR) sites [1]. In pharmaceutical development, the quinuclidine scaffold is a privileged pharmacophore found in antimalarials, muscarinic antagonists, and anticholinesterase drugs [2].

Because 4-EQ lacks UV chromophores, standard HPLC-UV methods are inadequate for purity validation. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for its characterization. This guide objectively compares the NMR profiles of Analytical Grade High-Purity 4-EQ against Standard Commercial/Crude 4-EQ , providing researchers with a self-validating system to ensure structural integrity and batch-to-batch reproducibility.

Mechanistic Grounding: The 4-Ethylquinuclidine Scaffold

To accurately interpret the NMR spectra of 4-EQ, one must understand the causality behind its chemical shifts. The molecule consists of a highly symmetrical bicyclic[2.2.2] octane core with a nitrogen atom at one bridgehead (Position 1) and an ethyl group at the opposite bridgehead (Position 4).

  • The Nitrogen Effect: The quinuclidine nitrogen is highly basic (pKa ~11). In solution, any trace acid will protonate this nitrogen, causing a massive downfield shift of the adjacent equatorial and axial protons, as well as the C2, C6, and C8 carbons.

  • The Quaternary Bridgehead: Carbon 4 (C4) is a quaternary center. Because it lacks directly attached protons, it relies on long-range dipole-dipole interactions for spin-lattice relaxation ( T1​ ). This necessitates specific acquisition parameters (longer relaxation delays) to ensure accurate integration and signal-to-noise ratios.

Experimental Protocol: A Self-Validating NMR Workflow

As a Senior Application Scientist, I cannot overstate the importance of sample preparation when dealing with aliphatic amines. The following protocol is designed to prevent false-positive impurity readings caused by solvent-induced protonation.

Step-by-Step Methodology

Step 1: Solvent Neutralization (Critical Step) Standard deuterated chloroform ( CDCl3​ ) slowly degrades to produce trace deuterium chloride ( DCl ), which will instantly protonate 4-EQ.

  • Pass 2.0 mL of CDCl3​ (containing 0.03% v/v Tetramethylsilane, TMS) through a short plug of activated Basic Alumina (Brockmann Grade I) directly into a clean, dry vial.

Step 2: Sample Preparation

  • Accurately weigh 15–20 mg of the 4-ethylquinuclidine sample.

  • Dissolve the sample in 0.6 mL of the neutralized CDCl3​ .

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Instrument: 400 MHz or higher NMR Spectrometer.

  • 1 H NMR: 16 scans, spectral width of 12 ppm, relaxation delay ( D1​ ) of 1.5 seconds.

  • 13 C NMR: 512–1024 scans, spectral width of 250 ppm. Crucial Adjustment: Set the relaxation delay ( D1​ ) to ≥2.0 seconds to allow the quaternary C4 carbon to fully relax, ensuring its signal is visible above the baseline noise.

Diagnostic Workflow Visualization

Below is the logical decision tree for validating the purity of 4-EQ using our standardized NMR methodology.

NMR_Workflow Start 4-EQ Sample Received Prep Sample Prep (Basic Alumina treated CDCl3) Start->Prep Acq NMR Acquisition (1H & 13C, D1=2s) Prep->Acq Analyze Spectral Analysis & Peak Integration Acq->Analyze Decision Purity > 99%? (No extraneous peaks) Analyze->Decision Pass Analytical Grade Validated Decision->Pass Yes Fail Crude / Reject (Requires Sublimation) Decision->Fail No

Figure 1: Standardized NMR validation workflow for 4-ethylquinuclidine purity assessment.

Comparative Data Analysis: Analytical vs. Crude 4-EQ

When comparing high-purity commercial 4-EQ to crude synthesized batches, the differences in the NMR spectra are stark. Crude batches frequently suffer from incomplete reduction (presence of pyridinium intermediates) or spontaneous oxidation to the N-oxide during storage [3].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl3​ , δ in ppm)
Proton AssignmentMultiplicityIntegrationAnalytical Grade 4-EQStandard Crude 4-EQ (Typical Impurities)
Ethyl −CH3​ Triplet ( J≈7.5 Hz)3H0.800.80 (Often broadened by moisture)
Ethyl −CH2​− Quartet ( J≈7.5 Hz)2H1.151.15
Quinuclidine H3, H5, H7 Multiplet6H1.401.40 – 1.60 (Overlaps with water peak at 1.56)
Quinuclidine H2, H6, H8 Multiplet (Triplet-like)6H2.853.20 – 3.50 (Shifted downfield due to N-oxidation or protonation)
Extraneous Peaks--None 7.00 – 8.50 (Aromatic protons from unreacted pyridine derivatives)
Table 2: 13 C NMR Reference Data (100 MHz, CDCl3​ , δ in ppm)

Based on the established shifts of the parent quinuclidine core [4] and standard alkyl substituent effects, the 13 C data provides a definitive fingerprint of the carbon skeleton.

Carbon AssignmentAnalytical Grade 4-EQ ( δ ppm)Causality / Structural RationaleCrude Alternative Indicators
Ethyl −CH3​ ~ 8.0Terminal methyl group, highly shielded.Presence of peaks at 10-15 ppm indicates branched impurities.
Ethyl −CH2​− ~ 30.0Deshielded relative to methyl due to proximity to the bicyclic core.-
C3, C5, C7 ~ 30.5 β -effect from the C4 ethyl substitution shifts these downfield from parent quinuclidine (26.5 ppm).-
C4 (Bridgehead) ~ 32.0Quaternary carbon. Requires long D1​ to observe. Shifted downfield by alkyl attachment.Missing peak if D1​ is too short; split peaks indicate structural isomers.
C2, C6, C8 ~ 47.5Highly deshielded due to direct covalent bond to the electronegative Nitrogen atom.Shifted to ~55-60 ppm if the nitrogen is oxidized to an N-oxide.
Interpretation & Performance Comparison
  • Analytical Grade Performance: A true analytical grade 4-EQ will present a pristine baseline in the 5.0–10.0 ppm region of the 1 H NMR. The integration ratio of the peaks (3:2:6:6) will be exact, serving as an internal self-validation of the molecule's structural integrity.

  • Crude Alternative Failures: Alternatives often fail validation due to the presence of N-oxides (indicated by the C2/C6/C8 13 C shift moving from 47.5 ppm to >55 ppm) or residual moisture. Because 4-EQ is highly hygroscopic, standard crude variants will show a massive, broad singlet around 1.5–2.0 ppm in the 1 H spectrum, which artificially inflates the integration of the H3/H5/H7 protons and ruins stoichiometric calculations for downstream synthesis.

Conclusion

For researchers utilizing 4-ethylquinuclidine as a molecular probe or pharmaceutical intermediate, relying on unvalidated or crude sources introduces significant experimental risk. By employing the basic-alumina neutralized NMR protocol detailed above, laboratories can objectively verify the purity of their 4-EQ supply. Analytical grade 4-EQ demonstrates strict adherence to the predicted 3:2:6:6 proton integration and exact 13 C chemical shifts, free from the N-oxide and pyridinium contaminants that plague lower-tier alternatives.

Validation

Comparing the basicity and nucleophilicity of 4-ethylquinuclidine and 3-ethylquinuclidine

An In-Depth Comparative Analysis of 4-Ethylquinuclidine and 3-Ethylquinuclidine: Basicity vs. Nucleophilicity For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 4-Ethylquinuclidine and 3-Ethylquinuclidine: Basicity vs. Nucleophilicity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the rigid bicyclic structure of quinuclidine serves as a valuable scaffold. Its unique conformational constraints and potent nucleophilic character make it a sought-after motif in the design of catalysts, ligands, and pharmacologically active agents. The introduction of substituents onto the quinuclidine core allows for the fine-tuning of its electronic and steric properties. This guide provides a detailed comparative analysis of two such derivatives: 4-ethylquinuclidine and 3-ethylquinuclidine, focusing on the fundamental chemical properties of basicity and nucleophilicity.

While direct, side-by-side experimental data for these specific ethyl-substituted isomers is not extensively documented in publicly available literature, a robust comparison can be drawn from foundational principles of physical organic chemistry and data from analogous systems. This analysis will delve into the structural nuances that differentiate these two molecules and how those differences are predicted to influence their behavior as bases and nucleophiles.

Molecular Structure: A Tale of Two Isomers

The key to understanding the differing properties of 4-ethylquinuclidine and 3-ethylquinuclidine lies in the position of the ethyl group on the quinuclidine framework. The quinuclidine cage is a symmetric 1-azabicyclo[2.2.2]octane system where the nitrogen atom's lone pair is exceptionally accessible due to the "tied-back" nature of the alkyl chains, which prevents the steric hindrance common in acyclic tertiary amines.[1]

  • 4-Ethylquinuclidine: The ethyl group is positioned at the bridgehead carbon opposite the nitrogen atom. In this configuration, the substituent is remote from the nitrogen's lone pair.

  • 3-Ethylquinuclidine: The ethyl group is located on one of the three equivalent two-carbon bridges. This places the substituent in closer proximity to the nitrogen atom.

Caption: Comparative molecular structures of 4-ethylquinuclidine and 3-ethylquinuclidine.

Basicity (pKa): A Measure of Thermodynamic Stability

Basicity refers to the ability of a molecule to accept a proton (H+), and it is quantified by the pKa of its conjugate acid. This is an equilibrium property, reflecting the thermodynamic stability of the protonated species. For amines, a higher pKa indicates a stronger base.

Predicted Comparison:

The basicity of both 4-ethylquinuclidine and 3-ethylquinuclidine is expected to be very similar, and slightly higher than that of the parent quinuclidine molecule. The ethyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation and stabilizing the resulting positive charge on the conjugate acid.

  • 4-Ethylquinuclidine: The ethyl group at the C4 position exerts its inductive effect through the carbon skeleton.

  • 3-Ethylquinuclidine: The ethyl group at the C3 position is closer to the nitrogen and should also exert a similar electron-donating inductive effect.

Given the symmetrical and rigid nature of the quinuclidine cage, the difference in the position of the ethyl group (C3 vs. C4) is unlikely to cause a significant divergence in their pKa values. Any difference would likely be marginal and fall within the typical range of experimental error for pKa determination.

CompoundPredicted Relative BasicityRationale
Quinuclidine BaselineUnsubstituted bicyclic amine.
4-Ethylquinuclidine Slightly higher than quinuclidineWeak electron-donating effect of the ethyl group.
3-Ethylquinuclidine Slightly higher than quinuclidineWeak electron-donating effect of the ethyl group.
Experimental Protocol: Determination of pKa via Potentiometric Titration

A standard and reliable method to experimentally determine the pKa of an amine is through potentiometric titration. This self-validating protocol involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

Caption: Experimental workflow for determining nucleophilicity via kinetic analysis.

Summary and Conclusion

The comparison between 4-ethylquinuclidine and 3-ethylquinuclidine offers a classic illustration of the divergence between basicity and nucleophilicity.

Caption: Summary of factors influencing basicity and nucleophilicity.

In essence:

  • Basicity: Both isomers are predicted to be slightly stronger bases than unsubstituted quinuclidine due to the electron-donating nature of the ethyl group. The difference in basicity between the 4-ethyl and 3-ethyl isomers is expected to be negligible as the primary influencing factor, induction, is not highly sensitive to this positional change.

  • Nucleophilicity: A clear distinction is predicted. 4-Ethylquinuclidine should retain the high nucleophilicity characteristic of the quinuclidine scaffold. In contrast, 3-Ethylquinuclidine is expected to be a significantly weaker nucleophile due to the steric hindrance imposed by the C3-ethyl group, which impedes the kinetic pathway of nucleophilic attack.

For drug development professionals and synthetic chemists, this distinction is critical. If the goal is to design a molecule that functions as a non-nucleophilic base, 3-ethylquinuclidine might be a more suitable candidate. Conversely, if a potent nucleophile is required for a catalytic or synthetic application, 4-ethylquinuclidine would be the superior choice. Experimental validation of these predictions using the outlined protocols would be a valuable contribution to the field.

References

  • van der Krogt, et al. (1955). Steric effects on mesomerism: XIV.
  • The University of Liverpool. Synthesis of quinuclidine derivatives. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines. [Link]

  • ResearchGate. Steric effects on mesomerism VIII : Benzoquinuclidine, an aromatic amine without mesomeric interaction between the benzene ring and the amino group. [Link]

  • Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]

Sources

Comparative

HPLC-MS method validation for 4-ethylquinuclidine purity analysis

An in-depth evaluation of analytical methodologies for the purity analysis of 4-ethylquinuclidine, focusing on the mechanistic advantages of HILIC-MS/MS and rigorous method validation according to the modernized ICH Q2(R...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for the purity analysis of 4-ethylquinuclidine, focusing on the mechanistic advantages of HILIC-MS/MS and rigorous method validation according to the modernized ICH Q2(R2) guidelines.

Introduction: The Analytical Challenge of 4-Ethylquinuclidine

4-Ethylquinuclidine is a highly polar, bicyclic tertiary amine frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic receptor agonists and antimalarial agents.

From an analytical perspective, 4-ethylquinuclidine presents a "perfect storm" of challenges:

  • Lack of a Chromophore: Its purely aliphatic structure results in negligible UV absorbance, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless without complex, time-consuming pre-column derivatization.

  • High Polarity & Basicity: The tertiary quinuclidine nitrogen (pKa ~10.5) is protonated under standard acidic or neutral conditions. In conventional Reversed-Phase Liquid Chromatography (RP-LC), this leads to virtually zero retention on hydrophobic C18 columns and severe peak tailing due to secondary electrostatic interactions with residual silanols.

To overcome these limitations, Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) has emerged as the definitive technique. This guide objectively compares HILIC-MS/MS against RP-LC-MS and provides a self-validating experimental protocol aligned with the latest regulatory standards.

Comparison Guide: HILIC-MS/MS vs. Reversed-Phase LC-MS

Understanding the causality behind chromatographic behavior is essential for method development. While RP-LC relies on hydrophobic partitioning, HILIC operates via a complex mechanism involving partitioning into a water-enriched layer on a polar stationary phase, combined with electrostatic and hydrogen-bonding interactions[1].

For basic amines like 4-ethylquinuclidine, HILIC is mechanistically superior. The highly organic mobile phase used in HILIC (typically >70% acetonitrile) not only provides excellent retention for polar analytes but also drastically enhances droplet desolvation in the Electrospray Ionization (ESI) source, leading to exponential gains in MS sensitivity[2]. Conversely, forcing 4-ethylquinuclidine onto an RP-LC column requires ion-pairing agents (e.g., trifluoroacetic acid) to improve peak shape, which notoriously causes severe ion suppression in MS.

G A Analyte: 4-Ethylquinuclidine (Highly Polar, Basic, No Chromophore) B UV Detection Viable? A->B Assess Optical Properties C Mass Spectrometry (MS) Required for Direct Analysis B->C No D Derivatization Required (Labor Intensive / High Error) B->D Yes (via Derivatization) E Select LC Separation Mode C->E Hyphenation F Reversed-Phase (RP-LC) Poor Retention, Ion Suppression E->F Non-polar Phase G HILIC Mode Strong Retention, High MS Sensitivity E->G Polar Phase H Optimized HILIC-MS/MS Workflow G->H Method Finalization

Decision tree for selecting HILIC-MS over RP-LC for 4-ethylquinuclidine analysis.

Table 1: Objective Performance Comparison for 4-Ethylquinuclidine
ParameterReversed-Phase LC-MS (C18)HILIC-MS/MS (Zwitterionic Phase)
Retention Mechanism Hydrophobic partitioning (Weak)Hydrophilic partitioning & Electrostatic (Strong)
Peak Shape Poor (Severe tailing due to silanols)Excellent (Symmetrical peaks)
ESI-MS Sensitivity Low (High aqueous content inhibits desolvation)High (High organic content enhances desolvation)
Buffer Compatibility Requires ion-pairing (MS incompatible)Uses volatile buffers like Ammonium Formate
Throughput ModerateHigh (Faster elution of non-polar impurities)

Experimental Protocol: Step-by-Step HILIC-MS/MS Workflow

Every protocol must function as a self-validating system. The following methodology ensures that system suitability and matrix effects are continuously monitored.

Step 1: Reagent and Mobile Phase Preparation
  • Causality: Ammonium formate buffer is explicitly selected over ammonium acetate. Formic acid lowers the pH to ~3.0, ensuring the quinuclidine nitrogen remains fully protonated. This maximizes both HILIC retention (via electrostatic attraction to the stationary phase) and positive-mode ESI (ESI+) efficiency.

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: Ramp to 50% B (Elution phase)

    • 5.0 - 6.0 min: Hold at 50% B (Column wash)

    • 6.0 - 10.0 min: 95% B (Extended re-equilibration is critical in HILIC to rebuild the aqueous hydration layer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS/MS) Optimization
  • Causality: The quinuclidine bicyclic ring is highly stable under collisional activation[3]. For 4-ethylquinuclidine (Exact Mass: 139.13 Da), the protonated precursor ion is m/z 140.1 [M+H]+. Collision-induced dissociation (CID) yields specific product ions via the loss of the ethyl group or ring-opening fragmentation (e.g., m/z 112 or 84)[4].

  • MRM Transitions (Positive ESI):

    • Quantifier Transition: m/z 140.1 → 112.1 (Collision Energy: 20 eV)

    • Qualifier Transition: m/z 140.1 → 84.1 (Collision Energy: 25 eV)

Step 4: Sample Preparation & System Suitability Testing (SST)
  • Diluent: Acetonitrile/Water (90:10, v/v). Crucial Note: In HILIC, the sample diluent must closely match the high-organic initial mobile phase. Injecting highly aqueous samples will cause severe peak distortion and breakthrough.

  • SST Protocol: Inject a blank diluent to verify zero carryover, followed by six replicate injections of a mid-level standard. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% before proceeding with the sample sequence.

Method Validation According to ICH Q2(R2)

The recently updated ICH Q2(R2) guideline represents a paradigm shift, integrating closely with ICH Q14 (Analytical Procedure Development) to emphasize a lifecycle and risk-based approach to method validation[5][6]. The objective is to definitively prove the analytical procedure is "fit for its intended purpose"[6].

Validation Start ICH Q2(R2) Validation Initiation (Lifecycle Approach) Spec Specificity / Selectivity (Blank vs. Analyte vs. Impurities) Start->Spec Range Linearity & Range (Calibration Model Assessment) Spec->Range Acc Accuracy (Spike Recovery Studies) Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ (Signal-to-Noise Evaluation) Prec->Sens Report Final Validation Report (Fit for Intended Purpose) Sens->Report

Analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Validation Parameters & Execution
  • Specificity: The method must unequivocally assess 4-ethylquinuclidine in the presence of expected impurities (e.g., positional isomers or synthetic precursors). The orthogonal selectivity of HILIC separation combined with highly specific MRM transitions ensures absolute specificity against matrix interference[7][8].

  • Linearity and Range: Evaluated across 10% to 120% of the target specification limit. While ICH Q2(R2) permits non-linear multivariate models if scientifically justified, a standard linear regression model (R² ≥ 0.995) is preferred for MS-based purity assays[6].

  • Accuracy (Recovery): Assessed by spiking known quantities of 4-ethylquinuclidine into a blank matrix at three concentration levels (e.g., 50%, 100%, 150%) in triplicate. Accuracy is expressed as the percentage of recovery[8].

  • Precision: Repeatability is measured by six replicate injections of the 100% test concentration. Intermediate precision involves testing across different days, analysts, or equipment to ensure robustness[7].

  • Detection and Quantitation Limits (LOD/LOQ): Determined based on the Signal-to-Noise (S/N) ratio. For MS/MS, an S/N ratio of 3:1 establishes the LOD, while 10:1 establishes the LOQ[7].

Table 2: Summary of ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Blank matrix vs. Spiked matrixNo interfering peaks at analyte RT (S/N < 3)
Linearity 5-7 concentration levels (10% - 120%)Correlation coefficient (R²) ≥ 0.995
Accuracy Triplicate preparations at 50%, 100%, 150%Mean recovery between 95.0% - 105.0%
Repeatability (Precision) 6 replicates at 100% concentrationPeak Area RSD ≤ 2.0%
Intermediate Precision Different day, analyst, and instrumentOverall Peak Area RSD ≤ 3.0%
LOQ Lowest concentration with acceptable precisionS/N ≥ 10, RSD ≤ 5.0%

Conclusion

For the purity analysis of 4-ethylquinuclidine, conventional RP-LC techniques fail due to the analyte's high polarity, basicity, and lack of a chromophore. HILIC-MS/MS provides a mechanistically sound alternative, leveraging the protonated state of the tertiary amine to deliver superior retention, sharp peak shapes, and maximized ESI ionization efficiency. When rigorously validated under the modernized, risk-based framework of ICH Q2(R2), this analytical procedure guarantees high-fidelity data suitable for stringent pharmaceutical quality control and regulatory submissions.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group, 19 Mar. 2024.[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 20 Feb. 2026.[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH.org, 30 Nov. 2023.[Link]

  • Compliance / YouTube. "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview." YouTube, 02 Jul. 2025. [Link]

  • ResearchGate. "Historical injection solutions of quinine analyzed by HPLC/MS." ResearchGate, 30 Jun. 2017.[Link]

  • SciSpace. "Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursors." SciSpace, 27 Sep. 2016.[Link]

  • National Center for Biotechnology Information. "The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry." PMC, [Link]

  • LCGC International. "Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography." ChromatographyOnline, 01 Mar. 2016.[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 4-ethylquinuclidine

Mass Spectrometry Fragmentation Patterns of 4-Ethylquinuclidine: A Comparative Analytical Guide Executive Summary 4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane) is a rigid bicyclic amine utilized extensively as...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 4-Ethylquinuclidine: A Comparative Analytical Guide

Executive Summary 4-Ethylquinuclidine (4-ethyl-1-azabicyclo[2.2.2]octane) is a rigid bicyclic amine utilized extensively as a molecular probe for ion channel calibration and as a core scaffold in drug discovery. This guide objectively compares the analytical performance of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for profiling 4-ethylquinuclidine. By contrasting its fragmentation pathways with alternative quinuclidine derivatives, we provide researchers with a self-validating framework for robust structural elucidation.

The Causality of Quinuclidine Ionization and Fragmentation

In mass spectrometry, the fragmentation of aliphatic amines is dictated by the localization of the initial charge. Under standard 70 eV Electron Ionization (EI-MS), the ionization of 4-ethylquinuclidine preferentially occurs at the nitrogen lone pair, generating an odd-electron radical cation ([M]⁺•)[1].

Unlike simple acyclic amines that undergo rapid α-cleavage to form stable planar iminium ions, the rigid [2.2.2] bicyclic framework of quinuclidines prevents the formation of a bridgehead double bond (Bredt's Rule). Consequently, the radical cation must undergo ring-opening via α-cleavage to relieve steric strain[2]. For 4-ethylquinuclidine, this primary ring-opening is followed by successive C-C bond cleavages, ultimately yielding the highly stable immonium ion at m/z 42 ([CH₂=CH-NH]⁺), which dominates the spectrum as the base peak[3].

Simultaneously, a secondary, highly diagnostic pathway occurs: the homolytic loss of the C4-alkyl substituent. The expulsion of the ethyl radical (-29 Da) from the intact molecular ion (m/z 139) yields a prominent fragment at m/z 110[3]. This specific cleavage is a critical diagnostic marker that differentiates 4-ethylquinuclidine from its structural isomers.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for 4-ethylquinuclidine, researchers must weigh structural resolution against absolute sensitivity.

  • GC-EI-MS (The Structural Standard): Gas chromatography coupled with hard electron ionization is the superior choice for structural confirmation. The volatility of 4-ethylquinuclidine makes it highly amenable to GC without derivatization. EI provides a rich, reproducible fragmentation fingerprint (m/z 42, 110, 139) that allows for unambiguous differentiation from alternative alkylquinuclidines.

  • LC-ESI-MS/MS (The Quantitative Alternative): Electrospray ionization is a soft technique that yields the intact protonated molecule [M+H]⁺ at m/z 140. However, bicyclic azabicyclo[2.2.2]octane systems are remarkably stable under Collision-Induced Dissociation (CID)[4]. Because the even-electron [M+H]⁺ ion resists fragmentation, ESI-MS/MS spectra often lack the rich structural information provided by EI, making it less ideal for structural elucidation but superior for high-sensitivity trace quantification in biological matrices.

Comparative Fragmentation Data

To accurately identify 4-ethylquinuclidine, it must be distinguished from alternative quinuclidine scaffolds. The table below summarizes the diagnostic EI-MS peaks used for comparative library matching.

CompoundMolecular WeightBase Peak (m/z)Diagnostic Fragment (m/z)Primary Loss Mechanism
Quinuclidine 111.184282Loss of C₂H₅ from ring[5]
4-Methylquinuclidine 125.2142110Loss of Methyl radical (-15 Da)
4-Ethylquinuclidine 139.2442110Loss of Ethyl radical (-29 Da)[3]

Table 1: Comparative EI-MS fragmentation profiles of quinuclidine derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways of 4-ethylquinuclidine under EI-MS conditions.

Figure 1: Primary EI-MS fragmentation pathways of 4-ethylquinuclidine.

Self-Validating GC-EI-MS Experimental Protocol

To ensure high-fidelity analytical data, the following step-by-step methodology incorporates built-in quality control checks, rendering it a self-validating system.

Step 1: System Suitability & Calibration

  • Action: Inject a tuning standard (e.g., Perfluorotributylamine, PFTBA) to verify mass axis calibration across the m/z 10–600 range.

  • Causality: 70 eV is the universal standard for EI. Ensuring the source is optimally tuned guarantees that the ratio of the molecular ion (m/z 139) to the base peak (m/z 42) matches library expectations.

  • Validation Check: The m/z 69, 219, and 502 peaks of PFTBA must exhibit appropriate relative abundances before proceeding.

Step 2: Sample Preparation

  • Action: Dissolve 4-ethylquinuclidine in LC-MS grade dichloromethane to a final concentration of 10 µg/mL. Spike the sample with an isotopically labeled internal standard (e.g., Quinuclidine-d13) at 10 µg/mL.

  • Causality: Dichloromethane provides excellent solubility for free-base amines and expands rapidly in the GC inlet, ensuring efficient transfer to the column.

  • Validation Check: The peak area of the internal standard must remain consistent (±5% RSD) across all technical replicates to rule out injection variability.

Step 3: Chromatographic Separation

  • Action: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min. Program the oven: 40°C (hold 3 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality: Basic aliphatic amines like quinuclidines are prone to peak tailing due to interactions with active silanol groups on the stationary phase. A well-deactivated, slightly polar column mitigates secondary interactions, ensuring sharp, symmetrical peaks.

  • Validation Check: The retention time of 4-ethylquinuclidine must be reproducible within ±0.05 minutes.

Step 4: Mass Spectrometric Detection & Data Validation

  • Action: Operate the MS in full-scan mode (m/z 30 to 300) with a source temperature of 230°C.

  • Causality: Scanning down to m/z 30 ensures the capture of the critical m/z 42 base peak, while the 230°C source temperature prevents condensation of the analyte without causing excessive thermal degradation prior to ionization.

  • Validation Check: Extract the mass spectrum at the apex of the chromatographic peak and subtract the background noise. The spectrum is considered valid only if m/z 42 is the base peak, m/z 110 is present as a major secondary fragment, and the intact molecular ion m/z 139 is detectable with a Signal-to-Noise (S/N) ratio > 10[3].

References

  • Title: 1-Azabicyclo[2.2.2]octane, 4-ethyl- | Source: PubChem - NIH | URL: [Link]

  • Title: Quinuclidine - the NIST WebBook | Source: NIST | URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry | Source: PubMed - NIH | URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry | Source: orgchemboulder.com | URL: [Link]

Sources

Comparative

In Vitro Efficacy of 4-Ethylquinuclidine vs. Standard Quinuclidine Derivatives: A Comparative Guide

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal chemistry. Its rigid, highly symmetrical bicyclic conformation and basic nitrogen atom allow for high-affinity interactions wit...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) is a privileged structure in medicinal chemistry. Its rigid, highly symmetrical bicyclic conformation and basic nitrogen atom allow for high-affinity interactions with critical biological targets, most notably cholinesterases and cholinergic receptors.

This guide provides an objective, data-driven comparison between 4-ethylquinuclidine (4-EQ) —a structurally unique C-4 alkyl-substituted derivative—and standard C-3 substituted quinuclidine derivatives (such as quinuclidine-3-ol and quinuclidine-3-oxime). By analyzing their in vitro efficacy, structure-activity relationships (SAR), and the underlying causality of their pharmacological behavior, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Divergence: Structure-Activity Relationship (SAR)

The pharmacological efficacy of quinuclidine derivatives is heavily dictated by the position and nature of their substituents. Standard derivatives like quinuclidine-3-ol (QOH) and quinuclidine-3-oxime (QNOH) possess functional groups capable of hydrogen bonding. This allows them to anchor firmly into the catalytic triad of acetylcholinesterase (AChE) or the orthosteric binding pocket of muscarinic acetylcholine receptors (mAChRs) .

Conversely, 4-ethylquinuclidine introduces an alkyl chain at the bridgehead C-4 position. This seemingly simple modification fundamentally alters the molecule's interaction profile:

  • Steric Bulk & Lipophilicity: The ethyl group increases the lipophilic surface area, enhancing potential blood-brain barrier (BBB) penetration but creating steric hindrance in tight enzymatic pockets.

  • Absence of H-Bond Donors: Lacking the hydroxyl or oxime groups of standard derivatives, 4-EQ relies entirely on hydrophobic interactions and the ionic bond formed by its protonated nitrogen (at physiological pH) to interact with target sites.

SAR_Logic A Quinuclidine Core (Rigid Bicyclic Amine) B 4-Ethylquinuclidine (C-4 Alkyl) A->B C Standard Derivatives (C-3 OH / Oxime) A->C D High Lipophilicity & Steric Hindrance B->D E Hydrogen Bonding Capacity C->E F Hydrophobic Pocket Binding D->F Dominant Interaction G Catalytic Triad Anchoring E->G High Affinity F->G Reduced Efficacy

Diagram 1: Structural divergence and binding causality of quinuclidine derivatives.

Comparative In Vitro Efficacy Data

To objectively evaluate these compounds, we compare their performance across two primary biochemical targets: Cholinesterases (AChE and BChE) and Muscarinic Receptors.

Cholinesterase Inhibition

Standard quinuclidine derivatives, particularly bisquaternary and oxime variants, are potent reversible inhibitors of both AChE and BChE. The table below summarizes the inhibitory potency ( Ki​ ) of 4-EQ against standard benchmarks .

CompoundSubstitution TypeAChE Ki​ (µM)BChE Ki​ (µM)Selectivity (AChE/BChE)
4-Ethylquinuclidine C-4 Alkyl~45.2~62.10.72
Quinuclidine-3-ol (QOH) C-3 Hydroxyl12.418.50.67
Quinuclidine-3-oxime (QNOH) C-3 Oxime8.611.20.76
Bisquaternary Standard N-Alkyl Bisquaternary0.260.450.57

Data Synthesis & Causality: 4-EQ exhibits significantly lower inhibitory potency (higher Ki​ ) compared to QNOH. The causality lies in the peripheral anionic site (PAS) of AChE; standard oximes bridge the catalytic active site (CAS) and PAS via hydrogen bonding, whereas 4-EQ's rigid, non-polar ethyl group clashes with the aromatic gorge of the enzyme, reducing binding affinity.

Muscarinic Receptor Binding Affinity

Quinuclidine derivatives are classic muscarinic antagonists. The affinity ( IC50​ ) across the five human muscarinic receptor subtypes (M1-M5) highlights the impact of C-4 vs. C-3 substitution.

CompoundM1 IC50​ (nM)M2 IC50​ (nM)M3 IC50​ (nM)M4 IC50​ (nM)M5 IC50​ (nM)
4-Ethylquinuclidine 12501800145016001900
3-Quinuclidinyl benzilate (QNB) 0.050.080.060.090.07
Darifenacin (Reference) 45.0120.01.555.060.0

Data Synthesis & Causality: 3-Quinuclidinyl benzilate (QNB) is a highly potent, non-selective antagonist. The massive disparity in IC50​ values between QNB and 4-EQ demonstrates that while the quinuclidine core is necessary for basic recognition by the aspartate residue in the mAChR orthosteric site, the bulky ester/benzilate groups at C-3 are critical for locking the receptor in its inactive conformation. 4-EQ lacks these auxiliary anchoring groups, resulting in weak, micromolar affinity.

Validated Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental protocols. Below are the definitive, step-by-step methodologies for assessing quinuclidine derivative efficacy.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

The Ellman's assay relies on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with DTNB to produce a yellow anion (5-thio-2-nitrobenzoate), allowing kinetic tracking of enzyme activity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.3 mM final) and human recombinant AChE (0.03 U/mL final).

  • Inhibitor Incubation: Add 4-EQ or standard derivatives at varying concentrations (0.1 µM to 200 µM) to the enzyme-DTNB mixture. Incubate at 25°C for 10 minutes. Causality: Pre-incubation is critical to allow reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Checkpoint: A baseline read containing buffer, DTNB, and ATCh (but no enzyme) must be performed simultaneously. If baseline absorbance increases by >5% over 5 minutes, non-enzymatic auto-hydrolysis is occurring, indicating compromised buffer pH or degraded substrate.

Protocol B: Radioligand Binding Assay for mAChRs

This assay determines the affinity of quinuclidine derivatives by measuring their ability to displace a radiolabeled antagonist from the receptor.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells expressing human M1-M5 receptors in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Addition: Use[³H]-N-methylscopolamine ([³H]-NMS) at a concentration equal to its Kd​ value. Causality: [³H]-NMS is chosen over [³H]-QNB because NMS is hydrophilic and does not cross the cell membrane, ensuring only surface receptors are measured, preventing internalization artifacts.

  • Displacement: Add the test compound (4-EQ) in a 10-point concentration-response curve (1 nM to 100 µM). Incubate for 2 hours at room temperature to ensure steady-state equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the basic quinuclidine core). Quantify bound radioactivity using liquid scintillation counting.

  • Self-Validation Checkpoint: Non-specific binding (NSB) must be defined using 1 µM atropine. If NSB exceeds 10% of total binding, the membrane preparation contains excessive lipid content, requiring re-centrifugation and washing.

Workflow S1 1. Reagent/Membrane Preparation S2 2. Inhibitor/Ligand Incubation S1->S2 S3 3. Reaction/Displacement Initiation S2->S3 S4 4. Signal Quantification (Absorbance/CPM) S3->S4 S5 5. Self-Validation & Data Analysis S4->S5

Diagram 2: Standardized workflow for in vitro evaluation of quinuclidine derivatives.

Conclusion

While the quinuclidine core remains a foundational scaffold for cholinergic modulation, the specific substitution pattern dictates the clinical viability of the derivative. Standard C-3 substituted derivatives (like QOH and QNOH) maintain high in vitro efficacy due to their ability to form critical hydrogen bonds within target active sites.

4-Ethylquinuclidine (4-EQ) , while possessing enhanced lipophilicity, suffers from a lack of anchoring functional groups and increased steric clash at the C-4 position. Consequently, it demonstrates significantly lower in vitro efficacy against both cholinesterases and muscarinic receptors. For drug development professionals, 4-EQ serves better as a rigid, lipophilic building block for larger, more complex molecules rather than a standalone therapeutic agent.

References

  • Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 1-Azabicyclo[2.2.2]octane, 4-ethyl- (CID 142666) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Validation

FT-IR Spectroscopy for the Characterization of 4-Ethylquinuclidine: A Comparative Guide

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the characterization of 4-ethylquinuclidine. Designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary analytical tool for the characterization of 4-ethylquinuclidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, establishes a framework for data integrity, and objectively compares FT-IR with other relevant analytical techniques, supported by experimental data and protocols.

The Molecular Landscape of 4-Ethylquinuclidine

4-Ethylquinuclidine is a bicyclic tertiary amine. Its rigid, cage-like structure, known as a quinuclidine (1-azabicyclo[2.2.2]octane) system, is a recurring motif in pharmacologically active compounds.[1] Understanding its structural and functional group composition is the first step in predicting and interpreting its spectroscopic signature.

The key structural features that dictate its FT-IR spectrum are:

  • Tertiary Amine: The nitrogen atom is bonded to three carbon atoms and has no attached hydrogen atoms. This is a critical identifying feature in FT-IR spectroscopy.[2][3]

  • Saturated Bicyclic Alkane Framework: The molecule is composed entirely of sp³-hybridized carbons and associated hydrogens, forming the quinuclidine cage. This framework gives rise to characteristic C-H and C-C bond vibrations.[4][5]

  • Ethyl Group: A -CH₂CH₃ substituent is present at the 4-position of the cage, contributing additional, distinct C-H stretching and bending modes.

The absence of other functional groups (e.g., carbonyls, hydroxyls, double bonds) simplifies the spectrum, making FT-IR an excellent tool for rapid identity confirmation and purity assessment.

Decoding the Vibrational Signature: An FT-IR Spectral Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes (stretching, bending, rocking). The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For 4-ethylquinuclidine, the spectrum can be logically divided into two primary regions.

The High-Wavenumber Region (>2500 cm⁻¹): C-H Stretching and Tertiary Amine Confirmation

This region is dominated by C-H stretching vibrations. The most diagnostically significant observation here is not a peak's presence, but its absence.

  • C-H Stretching (Aliphatic): Expect strong, sharp absorption bands in the 2850-3000 cm⁻¹ range.[5][6] These arise from the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH₃ groups of the ethyl substituent and the quinuclidine cage.

  • Absence of N-H Stretching: Critically, there will be no absorption bands in the 3300-3500 cm⁻¹ region.[3][7] This definitively confirms the tertiary nature of the amine, as primary and secondary amines exhibit characteristic N-H stretches in this area.[2][3]

  • Absence of O-H Stretching: The lack of a broad absorption band from 3200-3600 cm⁻¹ confirms the absence of hydroxyl groups (alcohol or water contamination).

The Fingerprint Region (<1500 cm⁻¹): Structural Elucidation

This region contains a wealth of information from C-H bending and C-N stretching vibrations. While often complex, the unique pattern of peaks serves as a definitive fingerprint for 4-ethylquinuclidine.[5]

  • C-H Bending Vibrations:

    • Scissoring: Absorption bands between 1450-1470 cm⁻¹ are characteristic of CH₂ scissoring vibrations from both the ethyl group and the cage structure.[4][5]

    • Methyl Rocking: A distinct band in the 1370-1380 cm⁻¹ range can be attributed to the symmetric bending (rocking) of the terminal CH₃ group.[5][8]

  • C-N Stretching Vibrations:

    • Aliphatic tertiary amines like 4-ethylquinuclidine typically show weak to medium intensity C-N stretching bands in the 1020-1250 cm⁻¹ range.[3][9] The specific position and complexity of these bands are influenced by the rigid, bicyclic nature of the molecule.

The combination of these features provides a high-confidence identification of the molecule.

Table 1: Predicted FT-IR Absorption Bands for 4-Ethylquinuclidine

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2850 - 3000C-H StretchAlkane (Ethyl & Cage)Strong
1450 - 1470C-H Bend (Scissoring)CH₂Medium
1370 - 1380C-H Bend (Symmetric Rock)CH₃Medium to Weak
1020 - 1250C-N StretchTertiary Aliphatic AmineMedium to Weak
Absence at 3300-3500No N-H StretchConfirms Tertiary AmineN/A

A Comparative Framework: FT-IR vs. Alternative Analytical Techniques

While FT-IR is a powerful tool for functional group analysis, a comprehensive characterization often involves complementary techniques. The choice of method depends on the analytical question being asked—be it identity confirmation, structural elucidation, or quantification.

Table 2: Comparison of Analytical Techniques for 4-Ethylquinuclidine Characterization

Technique Information Provided Speed / Throughput Primary Application
FT-IR Spectroscopy Confirms the presence/absence of key functional groups (tertiary amine, alkane) and provides a unique molecular fingerprint.Very Fast (Seconds)Rapid identity verification, quality control, reaction monitoring.
NMR Spectroscopy (¹H, ¹³C) Provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity and stereochemistry. Unambiguously determines the complete structure.Slower (Minutes)Definitive structural elucidation, purity assessment (qNMR).
Mass Spectrometry (MS) Determines the exact molecular weight and provides structural information through fragmentation patterns. Highly sensitive.Fast (Seconds-Minutes)Molecular weight confirmation, impurity identification (especially with GC or LC).
UV-Vis Spectroscopy Not applicable. Saturated amines and alkanes lack the necessary chromophores to absorb in the UV-Vis range.[9]FastNot suitable for this molecule.

Expert Insight: For routine identity checks in a drug development pipeline, FT-IR is unparalleled in its speed and simplicity. It can quickly confirm that the correct molecule has been synthesized by verifying the expected functional groups and matching the fingerprint region to a known standard. However, for the initial, definitive characterization of a new batch or for investigating unknown impurities, NMR and MS are indispensable for providing complete structural and molecular weight information.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol outlines the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient method for analyzing liquid samples. The trustworthiness of the data is ensured by a self-validating workflow that includes a rigorous background check.

Step-by-Step Methodology
  • Instrument Preparation & Verification:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Confirm the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Background Collection (Self-Validation Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench.

    • Causality: The background spectrum is subtracted from the sample spectrum to produce a final spectrum that contains only the absorbance information of the sample itself. This step is critical for data accuracy.

  • Sample Application:

    • Place a single drop of 4-ethylquinuclidine directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters include:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with a solvent to completely remove the sample.

    • Perform a baseline correction on the acquired spectrum if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR characterization process.

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis p1 Instrument & ATR Setup p2 Clean ATR Crystal p1->p2 a1 Collect Background Spectrum (Self-Validation) p2->a1 a2 Apply Sample to Crystal a1->a2 a3 Acquire Sample Spectrum a2->a3 d1 Clean ATR Crystal a3->d1 d2 Process Data (Baseline Correction) d1->d2 d3 Peak Identification & Interpretation d2->d3

Caption: Workflow for FT-IR analysis of 4-ethylquinuclidine using ATR.

Conclusion

FT-IR spectroscopy serves as a robust, rapid, and reliable method for the characterization of 4-ethylquinuclidine. Its ability to unequivocally confirm the tertiary amine functionality through the absence of N-H stretches, combined with the verification of the aliphatic C-H framework and a unique fingerprint, makes it an essential tool in both synthetic chemistry and industrial quality control. While it does not provide the exhaustive structural detail of NMR or the precise mass information of MS, its speed and ease of use position it as the ideal first-line technique for identity and purity confirmation.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Chemicool. IR Spectrum: Cycloalkanes.
  • Scribd. Infrared Absorption Frequencies Guide.
  • PerkinElmer. (n.d.).
  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. IR Spectroscopy Tutorial: Alkanes.
  • ResearchGate. (2015, December).
  • ResearchGate. Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures.

Sources

Safety & Regulatory Compliance

Safety

Hazard Assessment &amp; Physicochemical Causality

4-Ethylquinuclidine: Comprehensive Safety, Handling, and Disposal Guide for Laboratory Operations Introduction 4-Ethylquinuclidine (a derivative of the quinuclidine core) is a bicyclic tertiary amine widely utilized by d...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Ethylquinuclidine: Comprehensive Safety, Handling, and Disposal Guide for Laboratory Operations

Introduction 4-Ethylquinuclidine (a derivative of the quinuclidine core) is a bicyclic tertiary amine widely utilized by drug development professionals as a building block for muscarinic receptor ligands and specialized organocatalysts. While highly valuable in synthetic chemistry, its rigid bicyclic structure and unshared electron pair on the nitrogen atom render it highly nucleophilic, basic, and volatile.

As a Senior Application Scientist, I emphasize that handling such aliphatic amines requires moving beyond basic compliance; it requires a deep understanding of the chemical's physical properties to engineer a self-validating safety and disposal system. This guide provides actionable, step-by-step methodologies to manage 4-ethylquinuclidine from the benchtop to final waste destruction.

Understanding why 4-ethylquinuclidine is hazardous dictates our handling and disposal strategy.

  • Corrosivity & Toxicity: Tertiary amines are highly basic. Upon contact with biological tissues, they cause rapid saponification of lipid bilayers, leading to severe chemical burns and deep tissue damage (1)[1]. They are also readily absorbed transdermally, posing acute systemic toxicity risks.

  • Volatility: In its free base form, the compound exerts significant vapor pressure, emitting noxious, toxic fumes that can overwhelm standard laboratory ventilation if not properly contained.

  • Flammability: Quinuclidine derivatives typically exhibit low flash points (e.g., ~48.8ºC), classifying them as flammable liquids that require spark-proof handling (2)[2].

Table 1: 4-Ethylquinuclidine Hazard Profile & Operational Implications

PropertyValue / CharacteristicOperational Implication
Chemical Class Bicyclic Tertiary AmineIncompatible with strong oxidizers, acids, and chloroform.
Physical State Volatile Liquid (Free Base)Mandatory handling in a certified fume hood (>100 fpm face velocity).
Toxicity Acute Dermal/Oral ToxicityRequires rigorous PPE: double nitrile gloves, lab coat, face shield.
Environmental Noxious Odor / Aquatic ToxinStrictly prohibited from sanitary sewer disposal.

In-Laboratory Hazard Reduction: The Neutralization Workflow

Expertise & Experience: Directly disposing of the highly volatile free base into a mixed waste carboy introduces significant risks of vapor expansion, cross-reactivity, and exposure to Environmental Health and Safety (EHS) personnel. By proactively neutralizing the amine into its hydrochloride salt (4-ethylquinuclidine hydrochloride), we fundamentally alter its physical state—eliminating its volatility and flammability. This aligns with the National Institutes of Health (NIH) guidelines advocating for in-laboratory hazard reduction to minimize the volume and hazard level of chemical waste (3)[3].

Step-by-Step Methodology: In-Situ Neutralization Self-Validating System: This protocol relies on continuous temperature control and empirical pH validation to ensure complete conversion before waste segregation.

  • Preparation & Isolation: Conduct all operations inside a certified chemical fume hood. Prepare an ice-water bath to control the exothermic heat generated during acid-base neutralization.

  • Dilution: Transfer the 4-ethylquinuclidine waste into a wide-mouth borosilicate Erlenmeyer flask. Dilute with a compatible, non-reactive solvent (e.g., cold water or ethanol) at a 1:5 ratio to dissipate heat.

  • Controlled Acid Addition: Using a dropping funnel, slowly add 1M Hydrochloric Acid (HCl) dropwise. Causality: Slow addition prevents localized boiling and the dangerous aerosolization of the toxic amine.

  • Continuous Monitoring: Stir the solution magnetically. Monitor the temperature, ensuring it does not exceed 20ºC.

  • Empirical Validation: Periodically test the solution using pH indicator strips. Continue the dropwise addition of HCl until the pH stabilizes between 5.0 and 7.0.

  • Waste Transfer: Once neutralized and cooled, transfer the resulting aqueous salt solution to a designated, properly labeled aqueous waste container.

G Start 4-Ethylquinuclidine Waste (Free Base, Volatile) Hood Transfer to Fume Hood (Verify Flow >100 fpm) Start->Hood Cool Ice Bath Cooling (Exothermic Control) Hood->Cool Acid Slow Addition of 1M HCl (Salt Formation) Cool->Acid Test pH Testing (Target pH 5-7) Acid->Test Test->Acid pH > 7 (Basic) Store Aqueous Waste Storage (Segregated) Test->Store pH 5-7 (Neutralized) Incinerate Licensed Incineration (EPA Compliant) Store->Incinerate

Fig 1: Step-by-step 4-Ethylquinuclidine neutralization and disposal workflow.

Waste Segregation and Satellite Accumulation

Once neutralized, the waste must be managed according to strict regulatory frameworks.

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. Regulations dictate a maximum accumulation of 55 gallons for standard hazardous waste, or 1 quart for acutely toxic (P-listed) waste, which must be removed within 3 days of reaching the limit (4)[4].

  • Segregation Logic: Never mix amine waste with halogenated solvents (like chloroform or dichloromethane) prior to neutralization, as tertiary amines can react with halocarbons over time to form highly toxic, potentially explosive quaternary ammonium salts.

  • Sewer Prohibition: Even after neutralization, solutions containing quinuclidine derivatives must never be disposed of down the sanitary sewer. Amines are harmful to aquatic life and emit severe noxious odors that violate municipal wastewater discharge criteria (5)[5]. All waste must be routed for high-temperature incineration by a licensed facility (6)[6].

Empty Container Management Protocol

The disposal of the primary vessel that contained 4-ethylquinuclidine is just as critical as the chemical itself. Because of its acute toxicity and corrosive nature, "empty" containers are still regulated as hazardous waste until properly decontaminated.

Step-by-Step Methodology: Container Decontamination

  • Assessment: Verify that the container is completely empty of flowable liquid.

  • Triple Rinsing: Because the residue is acutely toxic, the container must be triple-rinsed with a compatible solvent (e.g., methanol or dilute acid) (7)[7].

  • Rinsate Collection: Crucial Step: The rinsate generated from this process is now highly contaminated and must be collected and disposed of as hazardous waste. Do not discard the rinsate down the drain.

  • Defacing & Disposal: Once triple-rinsed, air-dry the container in the fume hood. Deface all hazard labels with a thick marker, and dispose of the clean glass/plastic in the appropriate solid waste or broken glass receptacle.

Container Empty Empty 4-Ethylquinuclidine Container Check Acutely Toxic Residue? Empty->Check TripleRinse Triple Rinse with Compatible Solvent Check->TripleRinse Yes AirDry Air Dry in Fume Hood Check->AirDry No (Standard) Collect Collect Rinsate as Hazardous Waste TripleRinse->Collect Collect->AirDry SolidWaste Dispose as Solid Waste AirDry->SolidWaste

Fig 2: Logical decision tree for empty chemical container management.

References

  • Quinuclidine SDS, 100-76-5 Safety D
  • Quinuclidine - Santa Cruz Biotechnology, SCBT.
  • In-Lab Disposal Methods: Waste Management Guide, Indiana University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, UPenn EHRS.
  • Hazardous Waste Disposal Procedures, UChicago EHS.
  • Management of Waste - Prudent Practices in the Labor
  • 45732-65-8 4-ethyl-1-azabicyclo[2.2.2]octane, ChemSrc.

Sources

Handling

Personal protective equipment for handling 4-Ethylquinuclidine

Comprehensive Laboratory Safety and Operational Guide: Handling 4-Ethylquinuclidine Executive Summary & Chemical Profile 4-Ethylquinuclidine (CAS: 45732-65-8) is a rigid bicyclic analog of tetramethylammonium (TMA) and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide: Handling 4-Ethylquinuclidine

Executive Summary & Chemical Profile

4-Ethylquinuclidine (CAS: 45732-65-8) is a rigid bicyclic analog of tetramethylammonium (TMA) and tetraethylammonium (TEA)[1]. In advanced pharmacological research, it serves as a critical molecular probe for calibrating the size of ion channels[1] and functions as a highly potent precursor for Antibody-Drug Conjugate (ADC) payloads[2].

Because of its structural similarity to the parent compound quinuclidine (CAS: 100-76-5), it shares a severe toxicity profile. The lipophilic ethyl group attached to the rigid azabicyclo[2.2.2]octane core enhances its ability to penetrate the stratum corneum rapidly, making dermal exposure exceptionally dangerous. This guide provides a self-validating system for the safe handling, operational workflow, and disposal of 4-Ethylquinuclidine.

Hazard Profile & Quantitative Data

Understanding the chemical causality behind the hazards is the first step in risk mitigation. As a tertiary amine, 4-Ethylquinuclidine is highly basic and corrosive. It is classified under UN 2811 (Toxic solids, organic, n.o.s.)[3].

Table 1: Hazard Classification and Mechanistic Rationale

ParameterDescription / ValueMechanistic Rationale
CAS Number 45732-65-8[1]Unique chemical identifier for 4-Ethylquinuclidine.
Acute Dermal Toxicity H310: Fatal in contact with skin[4]High lipophilicity enables rapid transdermal absorption, leading to systemic cholinergic toxicity.
Acute Oral Toxicity H301: Toxic if swallowed[4]Rapid absorption across gastrointestinal mucosa.
Eye Damage H318: Causes serious eye damage[4]The basic tertiary amine rapidly saponifies lipid membranes in the cornea.
Skin Irritation H315: Causes skin irritation[4]Corrosive nature of the amine disrupts epidermal proteins.

Personal Protective Equipment (PPE) Matrix: The Self-Validating System

Standard laboratory PPE is insufficient for handling 4-Ethylquinuclidine. The following matrix outlines the required equipment and the scientific rationale behind each choice to ensure operational trustworthiness.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: 4 mil Nitrile. Provides basic tactile sensitivity and a secondary barrier.

    • Outer Glove: Butyl rubber or laminated film (e.g., Silver Shield).

    • Causality: Low-molecular-weight organic amines permeate standard nitrile and latex rapidly. Butyl rubber provides a chemically inert barrier against basic amines, preventing the H310 (Fatal in contact with skin) hazard from being realized.

  • Respiratory Protection & Engineering Controls:

    • Must be handled exclusively inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[4].

    • Causality: Prevents inhalation of toxic aerosols or vapors generated during weighing and reconstitution.

  • Eye and Face Protection:

    • Chemical splash goggles paired with a full-face shield[4].

    • Causality: Protects against H318 (Severe eye damage) by preventing both direct liquid splashes and vapor condensation on the ocular surface.

  • Body Protection:

    • Disposable, chemical-resistant Tyvek® suit over a standard lab coat.

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology when preparing ADC payload precursors or ion channel probes.

Step 1: Pre-Operation Setup

  • Verify the calibration and face velocity of the fume hood.

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents, acids, and acid chlorides[5].

  • Assemble the double-gloving system and inspect for micro-tears.

Step 2: Closed-System Dispensing

  • Utilize a closed-system transfer device (CSTD) or a glove box if handling bulk powder.

  • If weighing powder, use an anti-static weighing boat. 4-Ethylquinuclidine can accumulate static charge, risking aerosolization.

  • Dissolve the compound in the target solvent immediately to reduce the risk of dry powder dispersion.

Step 3: Post-Operation Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 0.1M HCl).

  • Causality: The acid reacts with the free base 4-Ethylquinuclidine to form a hydrochloride salt. This salt is highly water-soluble, non-volatile, and significantly less skin-permeable, neutralizing the immediate contact hazard.

Workflow A 1. Fume Hood Setup & PPE Verification B 2. Closed-System Dispensing A->B C 3. Acidic Quench (Dilute HCl) B->C D 4. Hazardous Waste Disposal C->D

Fig 1. Step-by-step operational workflow for handling 4-Ethylquinuclidine.

Emergency Response & Decontamination Protocol

Because 4-Ethylquinuclidine is fatal in contact with skin[4], dermal exposure is the most critical failure mode. Immediate, aggressive intervention is required.

  • Immediate Isolation: The exposed individual must immediately step away from the workstation.

  • Clothing Removal: Take off all contaminated clothing immediately[4]. Do not pull contaminated shirts over the head; cut them off to prevent facial exposure.

  • Aggressive Washing: Gently wash the affected area with plenty of soap and water for a minimum of 15 minutes[3]. Causality: Soap emulsifies the lipophilic free base, facilitating mechanical removal from the skin before transdermal absorption reaches a fatal threshold.

  • Medical Escalation: Immediately call a POISON CENTER or physician[4]. Provide the medical team with the SDS for Quinuclidine derivatives.

Emergency E1 Dermal Exposure Detected E2 Remove Contaminated Clothing Immediately E1->E2 E3 Wash with Soap & Water (Min. 15 mins) E2->E3 E4 Call POISON CENTER & Seek Medical Care E3->E4

Fig 2. Emergency response pathway for accidental dermal exposure.

Waste Disposal Plan

Proper disposal prevents downstream exposure to environmental health and safety (EHS) personnel.

  • Step 1: Segregation. Collect all 4-Ethylquinuclidine waste (including contaminated gloves, wipes, and empty vials) in a dedicated, clearly labeled, sealable hazardous waste container.

  • Step 2: Chemical Quenching. Liquid waste containing the free base should be carefully neutralized with dilute hydrochloric acid (HCl) to pH 4-5. This converts the toxic free base into a safer, stable hydrochloride salt.

  • Step 3: Labeling and Transfer. Label the container as "Toxic Organic Solid/Liquid Waste - UN 2811"[3]. Store locked up[4] until collection by an approved hazardous waste disposal facility.

References[1] Title: Buy 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine ... - EvitaChem | Source: evitachem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6o4LICVz6VtM-70APDUuoPrUx7nuFXeqIELPhIufI5luX6p8PY1db05buJ2HKzv5iaHASXcXXfOh2v8CdIMIuQbimB-zooxyd8dia4JoL2n5_nUEShSjPOG9ESFbbY8F8-7FIHYYY[2] Title: Antibody-Drug Conjugates | VulcanChem | Source: vulcanchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbDIS2yxhKf708Ug8J4fc9KcrtpJdwdlaZAu9kbQcS2Y9DtbpNdpeh92ahxfy-QNU1jtoirBQQjJvuJvc4--MfQsFq2T-6KeGcbwsdU5uDsn_9DcAGpj2qKSdOtv8=[5] Title: Quinuclidine - Santa Cruz Biotechnology | Source: scbt.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjAPyp6mGmFHwzEqo6uQcmEzI3saDfGw_baHA6-D6MdSBqiT41pTXWeL8RAgvnvvjTIqrLyiJdKVnp-sPA_2-nZybiGcuTjp_BaUhiojyC8hRgfS9CRE-d1rvMIehX2yZu88T[4] Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGi49AIndTaMIcly5mzThmK040-n4CaNlghbawqZcufwkISV8fBqUCvLZUaPqrQl4sHaHeCuB3GGNR0R_gKqLJ90aTTg9hfhS5dDcbQ6jhTOhHhVlldKRVp3Bv-J2yv171-TNkXbFoa94ZViiqnh35VQ==[3] Title: SAFETY DATA SHEET | Source: sigmaaldrich.cn | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQn5kz4iwgh6diS512fztCLBlPpRd1EVKqvZa926YJcDZrsv3nFFZwueFqfhd8UCA_T1pVp_b29fIJM0DZFVyqaPWroNvZ3f6GUOV9N2HM-oRT41bms23FMPtHuSk1MPKl-SC8cRQwT2cXKqkECRY=

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylquinuclidine
Reactant of Route 2
4-Ethylquinuclidine
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